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  • Product: 1-Cyclopropyl-2-methylpropan-1-one
  • CAS: 6704-20-7

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Cyclopropyl Ketones

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-methylpropan-1-one Cyclopropyl ketones are a fascinating and highly valuable class of organic compounds, serving as versatile building blocks in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-Cyclopropyl-2-methylpropan-1-one

Cyclopropyl ketones are a fascinating and highly valuable class of organic compounds, serving as versatile building blocks in modern synthetic chemistry. Their unique reactivity stems from the inherent strain of the three-membered ring, which behaves as a vinyl or phenyl group analogue due to its high p-character bonds. This property allows for a variety of ring-opening and cycloaddition reactions that are otherwise difficult to achieve, providing access to complex molecular architectures.[1][2] 1-Cyclopropyl-2-methylpropan-1-one, an alkyl cyclopropyl ketone, is an exemplar of this class, offering a robust platform for constructing γ-functionalized ketones and intricate cyclopentane systems, which are prevalent motifs in pharmaceuticals and natural products.[2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and drug development.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of 1-cyclopropyl-2-methylpropan-1-one is essential for its effective use in synthesis and analysis.

Physical and Chemical Properties

The key identifying and physical properties are summarized below.

PropertyValueSource
IUPAC Name 1-cyclopropyl-2-methylpropan-1-onePubChem[5]
CAS Number 6704-20-7PubChem[5]
Molecular Formula C₇H₁₂OPubChem[5]
Molecular Weight 112.17 g/mol PubChem[5]
Canonical SMILES CC(C)C(=O)C1CC1PubChem[5]
InChIKey CKABARUORCUAGG-UHFFFAOYSA-NPubChem[5]
Polar Surface Area 17.1 ŲPubChem[5]
XLogP3 1.4PubChem[5]
Spectroscopic Signature Analysis

The structural elucidation of 1-cyclopropyl-2-methylpropan-1-one and its reaction products relies on standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be highly characteristic.

    • Isopropyl Protons: A doublet integrating to 6H would appear around δ 1.1-1.2 ppm, corresponding to the two equivalent methyl groups. A septet (or multiplet) integrating to 1H would be found further downfield (approx. δ 2.8-3.0 ppm), representing the methine proton, which is split by the six methyl protons.

    • Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will present as complex multiplets in the upfield region (approx. δ 0.8-1.2 ppm), a distinctive feature of the cyclopropyl moiety.[6] The single proton on the carbon adjacent to the carbonyl group will be the most deshielded of the ring protons.

  • ¹³C NMR Spectroscopy: The carbon spectrum should display five distinct signals:

    • Carbonyl Carbon: A signal in the far downfield region, typically > δ 200 ppm.

    • Isopropyl Carbons: One signal for the methine carbon and one signal for the two equivalent methyl carbons.

    • Cyclopropyl Carbons: One signal for the carbon bearing the carbonyl group and one signal for the two equivalent methylene carbons of the ring.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.

    • A strong, sharp absorption band is expected in the range of 1690-1705 cm⁻¹ , characteristic of a carbonyl group conjugated with a cyclopropyl ring. The conjugation lowers the stretching frequency from a typical saturated ketone (~1715 cm⁻¹).

    • C-H stretching vibrations for the sp³-hybridized carbons of the isopropyl and cyclopropyl groups will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization mass spectrum should show a molecular ion peak (M⁺) at m/z = 112. Key fragmentation patterns would likely involve the loss of the isopropyl group ([M-43]⁺) and the cyclopropyl group ([M-41]⁺), as well as McLafferty rearrangement if sterically feasible.

Synthesis and Manufacturing

While numerous methods exist for the synthesis of cyclopropyl ketones, a common and reliable approach involves the acylation of an organometallic cyclopropyl reagent.

Representative Synthetic Protocol: Grignard-based Acylation

This protocol describes a laboratory-scale synthesis of 1-cyclopropyl-2-methylpropan-1-one from cyclopropyl bromide and isobutyryl chloride.

Core Reaction: Cyclopropylmagnesium bromide + Isobutyryl chloride → 1-Cyclopropyl-2-methylpropan-1-one + MgBrCl

Materials and Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Isobutyryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for extraction and distillation

Step-by-Step Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, place magnesium turnings in the dried three-neck flask.

    • Add a small volume of anhydrous ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of cyclopropyl bromide in anhydrous ether via the dropping funnel to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

  • Acylation Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of isobutyryl chloride in anhydrous ether via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to yield pure 1-cyclopropyl-2-methylpropan-1-one.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_grignard Grignard Reagent Preparation cluster_acylation Acylation cluster_workup Workup & Purification G1 Activate Mg turnings in anhydrous ether G2 Slowly add Cyclopropyl Bromide G1->G2 G3 Stir to completion G2->G3 A1 Cool Grignard reagent to 0°C G3->A1 Transfer Reagent A2 Add Isobutyryl Chloride solution dropwise A1->A2 A3 Stir at room temp. A2->A3 W1 Quench with aq. NH4Cl A3->W1 Transfer Reaction Mixture W2 Extract with Ether W1->W2 W3 Dry organic layers (MgSO4) W2->W3 W4 Concentrate W3->W4 W5 Fractional Distillation W4->W5 P 1-Cyclopropyl-2- methylpropan-1-one W5->P Final Product

Caption: A generalized workflow for the synthesis of 1-cyclopropyl-2-methylpropan-1-one.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-cyclopropyl-2-methylpropan-1-one is dominated by the interplay between the carbonyl group and the strained cyclopropane ring. Unlike their aryl counterparts, alkyl cyclopropyl ketones can be less reactive, but modern catalytic methods have unlocked their synthetic potential.[3][7]

Catalytic Ring-Opening Reactions

A key transformation is the ring-opening of the cyclopropyl group to form a γ-functionalized linear ketone. This process typically involves the formation of a radical intermediate.

  • SmI₂-Catalyzed Cycloadditions: Samarium(II) iodide is a powerful single-electron transfer (SET) agent that can catalyze formal [3+2] cycloadditions.[3] The reaction of an alkyl cyclopropyl ketone with an alkene or alkyne partner proceeds via a ketyl radical intermediate, which triggers the ring opening. For less reactive alkyl cyclopropyl ketones, the use of SmI₂ with substoichiometric amounts of metallic samarium (Sm⁰) can be crucial to prevent catalyst deactivation and drive the reaction to completion.[3]

  • Nickel-Catalyzed γ-Alkylation: Nickel catalysis enables the cross-coupling of cyclopropyl ketones with alkyl halides.[2] The mechanism involves the oxidative addition of the cyclopropyl ketone's C-C bond to a Ni(0) center, forming a nickelacycle intermediate. This intermediate then reacts with an alkyl radical (generated from the alkyl halide) and undergoes reductive elimination to yield the γ-alkylated ketone.[2]

Mechanistic Diagram: Ni-Catalyzed Ring-Opening Alkylation

NiCatalysis Ni0 Ni(0)L_n NiII_A Ni(II) Metallacycle (Intermediate A) Ni0->NiII_A Oxidative Addition Substrate Cyclopropyl Ketone (R-CPK) Substrate->NiII_A AlkylHalide Alkyl-X AlkylRadical Alkyl• AlkylHalide->AlkylRadical SET NiIII_B Ni(III) Species (Intermediate B) NiII_A->NiIII_B AlkylRadical->NiIII_B Product γ-Alkylated Ketone NiIII_B->Product Reductive Elimination NiI_C Ni(I)L_n NiIII_B->NiI_C NiI_C->Ni0 Reduction

Caption: Catalytic cycle for the Ni-catalyzed γ-alkylation of a cyclopropyl ketone.[2]

Dimerization and Crossed Reactions

Under certain nickel-catalyzed conditions, cyclopropyl ketones can undergo a surprising dimerization to form highly substituted cyclopentane rings.[4] This transformation is thought to proceed through the formation of a nickelacycle, which then undergoes β-hydride elimination to generate an enone intermediate. This enone can then participate in a [3+2] cycloaddition with another molecule of the nickelacycle, leading to the cyclopentane product.[4] This discovery has paved the way for synthetically useful crossed reactions between cyclopropyl ketones and various enones.

Applications in Research and Drug Development

The unique reactivity of 1-cyclopropyl-2-methylpropan-1-one makes it a valuable intermediate for synthesizing complex target molecules.

  • Access to sp³-Rich Scaffolds: The catalytic cycloaddition reactions provide efficient routes to sp³-rich cyclopentane and cyclopentanone frameworks.[3] These scaffolds are highly sought after in drug discovery as they can provide better metabolic stability and three-dimensional diversity compared to flat, aromatic systems.

  • Synthesis of γ-Functionalized Ketones: Ring-opening reactions allow for the precise installation of various functional groups at the γ-position of the resulting ketone.[2] This is a powerful strategy for building up molecular complexity and accessing precursors for larger molecules, including natural products and active pharmaceutical ingredients.

  • Building Block for Combinatorial Chemistry: Its ability to participate in modular, catalytic reactions makes it an ideal building block for creating libraries of related compounds for high-throughput screening in drug and agrochemical development.[3]

Safety and Handling

As a laboratory chemical, 1-cyclopropyl-2-methylpropan-1-one must be handled with appropriate care. The GHS classification highlights its primary hazards.[5]

Hazard ClassCodeDescription
Flammable Liquids H226Flammable liquid and vapor
Skin Corrosion/Irritation H315Causes skin irritation
Eye Damage/Irritation H319Causes serious eye irritation
STOT - Single Exposure H335May cause respiratory irritation

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Keep away from heat, sparks, and open flames.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid breathing vapors.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

References

  • Air Liquide. (2020-08-03). Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one.
  • Cole-Parmer. Material Safety Data Sheet - 2-Methyl-Cyclopropane-Methanol.
  • Organic Syntheses. Cyclopropanol, 1-ethoxy-.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol.
  • ResearchGate. Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Airgas. (2018-07-05). SAFETY DATA SHEET - Cyclopropane.
  • Chemsrc. (2025-09-23). 1-cyclopropyl-2-methylpropan-1-one | CAS#:6704-20-7.
  • ACS Publications. (2024-10-22). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity.
  • National Center for Biotechnology Information. (2024-04-22). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PMC - NIH.
  • Journal of the American Chemical Society. Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings.
  • RSC Publishing. (2024-04-22). Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange.
  • Doc Brown's Chemistry. cyclopropane low high resolution H-1 proton nmr spectrum.

Sources

Exploratory

1-Cyclopropyl-2-methylpropan-1-one: Synthetic Utility & Mechanistic Applications

An in-depth technical guide on 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7), structured for researchers and drug development professionals. CAS Number: 6704-20-7 Synonyms: Cyclopropyl isopropyl ketone; Isopropyl cy...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7), structured for researchers and drug development professionals.

CAS Number: 6704-20-7 Synonyms: Cyclopropyl isopropyl ketone; Isopropyl cyclopropyl ketone; 1-Cyclopropyl-2-methyl-1-propanone[1][2]

Executive Summary

1-Cyclopropyl-2-methylpropan-1-one is a sterically congested ketone featuring a cyclopropyl group directly conjugated to a carbonyl, which is in turn flanked by a bulky isopropyl group. This unique structural motif makes it a critical intermediate in two distinct domains: medicinal chemistry , where it serves as a lipophilic, metabolically stable scaffold; and physical organic chemistry , where it functions as a precursor to "radical clocks" used to determine the kinetics of single-electron transfer (SET) reactions.

This guide details the compound's physicochemical profile, validated synthetic protocols, and its application as a probe for enantioselective catalysis and radical kinetics.

Chemical Identity & Physicochemical Profile[1][3]

The compound exists as a colorless to pale yellow liquid at room temperature. Its reactivity is governed by the "bisected" conformation of the cyclopropyl group, which maximizes orbital overlap between the Walsh orbitals of the ring and the carbonyl


-system.
PropertyValue / Description
Molecular Formula

Molecular Weight 112.17 g/mol
Boiling Point ~155–160 °C (760 mmHg) / ~55–60 °C (15 mmHg)
Density 0.89–0.91 g/mL (Predicted)
Solubility Soluble in THF, Et₂O, DCM, MeOH; Insoluble in water.[2][3][4][5]
Stability Stable under ambient conditions; sensitive to strong acids (ring opening).
Flash Point ~45 °C (Estimated) – Flammable

Synthetic Routes & Manufacturing Protocols

The synthesis of 1-Cyclopropyl-2-methylpropan-1-one requires precise control to prevent over-addition of organometallics (forming tertiary alcohols) or premature ring opening.

Method A: The Nitrile-Grignard Route (Recommended)

This method is preferred for its scalability and the avoidance of over-alkylation, as the intermediate imine salt precipitates and prevents further nucleophilic attack.

Reagents: Cyclopropanecarbonitrile, Isopropylmagnesium chloride (2.0 M in THF).

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Charging: Add Cyclopropanecarbonitrile (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Dropwise add Isopropylmagnesium chloride (1.1 equiv) over 30 minutes. The solution may become cloudy as the magnesium imine salt forms.

  • Reaction: Warm to room temperature and stir for 3–4 hours. Monitor by TLC (disappearance of nitrile).

  • Hydrolysis (Critical Step): Cool back to 0 °C. Slowly quench with 1M aqueous HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Extract with Et₂O (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Distillation under reduced pressure (approx. 20 mmHg) yields the pure ketone.

Method B: The Weinreb Amide Route (High Precision)

Ideal for small-scale, high-purity applications where stoichiometry must be exact.

Reagents:


-Methoxy-

-methylcyclopropanecarboxamide, Isopropylmagnesium chloride.

Mechanism: The Grignard reagent attacks the amide to form a stable tetrahedral chelate intermediate, which collapses to the ketone only upon acidic workup, strictly preventing tertiary alcohol formation.

Synthesis cluster_0 Method A: Nitrile Route cluster_1 Method B: Weinreb Route Nitrile Cyclopropane- carbonitrile Imine Mg-Imine Intermediate Nitrile->Imine i-PrMgCl THF, 0°C ProductA 1-Cyclopropyl-2- methylpropan-1-one Imine->ProductA H3O+ Hydrolysis Amide Weinreb Amide Chelate Tetrahedral Mg-Chelate Amide->Chelate i-PrMgCl THF, -78°C ProductB 1-Cyclopropyl-2- methylpropan-1-one Chelate->ProductB H3O+ Quench

Figure 1: Comparative synthetic pathways. Method A is preferred for bulk synthesis; Method B for high-value derivatives.

Reactivity & Applications

The "Radical Clock" Mechanistic Probe

This ketone is a precursor to the cyclopropylisopropylcarbinyl radical . When the ketone is reduced (e.g., by SmI₂ or photo-induced electron transfer) to the ketyl radical, or converted to the alcohol and then a radical, the cyclopropyl ring acts as a "clock."

  • Mechanism: The cyclopropylcarbinyl radical undergoes rapid ring opening to a homoallyl radical.

  • Rate Constant (

    
    ):  The ring opening occurs at a known rate (
    
    
    
    at 298 K). By measuring the ratio of ring-opened (linear) to ring-closed (cyclic) products, researchers can calculate the rate of the competing reaction (e.g., drug metabolism or radical trapping).
Enantioselective Catalysis Substrate

Because the isopropyl group (steric bulk) and cyclopropyl group (electronic donor) are similar in size but electronically distinct, CAS 6704-20-7 is a "stress test" substrate for asymmetric reductions.

  • Application: Used to validate Corey-Bakshi-Shibata (CBS) catalysts.[6]

  • Benchmark: High enantiomeric excess (>90% ee) in the reduction of this ketone indicates a catalyst capable of distinguishing groups based on electronic rather than purely steric factors.

RadicalClock Ketone Cyclopropyl Isopropyl Ketone Ketyl Ketyl Radical (Cyclic) Ketone->Ketyl e- Transfer (Reduction) Open Homoallyl Radical (Ring Opened) Ketyl->Open k_clock (Ring Opening) TrappedCyclic Cyclic Alcohol (Product A) Ketyl->TrappedCyclic k_trap (H-abstraction) TrappedOpen Linear Ketone/Alcohol (Product B) Open->TrappedOpen k_trap (H-abstraction)

Figure 2: The Radical Clock mechanism. The ratio of Product B to Product A determines the rate of the trapping reaction (


).

Analytical Characterization (Self-Validating)

To confirm the identity of synthesized material, compare experimental data against these predicted spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )
Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
0.85 – 0.95 Multiplet2HCyclopropyl

Characteristic high-field ring protons.
1.00 – 1.10 Multiplet2HCyclopropyl

Second set of ring protons.
1.12 Doublet (

)
6HIsopropyl

Distinctive isopropyl doublet.
1.95 – 2.05 Multiplet1HCyclopropyl

Methine proton alpha to carbonyl.
2.85 Septet (

)
1HIsopropyl

Deshielded by carbonyl; diagnostic septet.
Carbon NMR ( NMR)
  • Carbonyl (C=O): ~212 ppm (Diagnostic ketone peak).

  • Cyclopropyl CH: ~20 ppm.[7]

  • Cyclopropyl CH₂: ~11 ppm.

  • Isopropyl CH: ~38 ppm.

  • Isopropyl CH₃: ~18 ppm.

Handling, Safety, & Stability

  • Hazards: The compound is flammable (H226) and a skin/eye irritant (H315/H319).

  • Storage: Store in a cool, dry place under inert gas (

    
     or Ar). While stable, cyclopropyl ketones can undergo acid-catalyzed ring opening or rearrangement (e.g., to dihydrofurans) if exposed to strong Lewis acids or elevated temperatures over prolonged periods.
    
  • Disposal: Dispose of as organic solvent waste. Do not mix with strong oxidizers.

References

  • Grignard Synthesis of Cyclopropyl Ketones: BenchChem Application Notes. "Protocol for Synthesizing Aryl and Alkyl Cyclopropyl Ketones via Grignard Reagents."

  • Radical Clock Kinetics: Newcomb, M., et al. "Picosecond Radical Kinetics.[3] Ring Openings of Phenyl-Substituted Cyclopropylcarbinyl Radicals." J. Am. Chem. Soc.[3][7][8] 1992, 114, 10915–10921.[3]

  • Enantioselective Reduction: Corey, E. J., et al. "Enantioselective Reduction of Ketones with Chiral Oxazaborolidines." J. Am. Chem. Soc.[3][7][8] 1987, 109, 5551.

  • Physical Properties & Safety: PubChem Compound Summary for CID 12654270 (1-Cyclopropyl-2-methylpropan-1-one).

  • General Synthesis of Cyclopropyl Ketones: Cannon, G. W., et al. "Cyclopropyl Methyl Ketone." Org. Synth. 1951, 31, 74. (Adapted for isopropyl analog).

Sources

Foundational

1-Cyclopropyl-2-methylpropan-1-one IUPAC name

Topic: 1-Cyclopropyl-2-methylpropan-1-one: Synthesis, Stereoelectronics, and Applications Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Cyclopropyl-2-methylpropan-1-one: Synthesis, Stereoelectronics, and Applications Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists

Executive Summary

1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7), commonly known as cyclopropyl isopropyl ketone , represents a unique structural motif in organic synthesis. Unlike its simpler homolog, cyclopropyl methyl ketone, this molecule presents a challenging steric environment where the cyclopropyl ring and the isopropyl group possess similar spatial volumes yet distinct electronic signatures.

This guide details the synthesis, characterization, and specific utility of this compound. We move beyond standard textbook definitions to explore its role as a "steric probe" in asymmetric catalysis—specifically highlighting how London Dispersion forces enable high enantioselectivity in reductions, a phenomenon that defies classical steric repulsion models.

Structural Identity & Nomenclature

The IUPAC name 1-cyclopropyl-2-methylpropan-1-one is derived from the longest carbon chain containing the carbonyl group (propane), with the ketone at position 1. The C1 carbon is attached to a cyclopropyl substituent, and the C2 carbon bears a methyl group.

PropertySpecification
IUPAC Name 1-Cyclopropyl-2-methylpropan-1-one
Common Name Cyclopropyl isopropyl ketone
CAS Number 6704-20-7 (Distinct from methyl analog 765-43-5)
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
SMILES CC(C)C(=O)C1CC1
Key Feature Walsh orbitals of the cyclopropyl ring provide

-character, conjugating with the carbonyl.[1]

Synthetic Pathways: The Nitrile-Grignard Route

While Friedel-Crafts acylation is common for aromatic ketones, it is unsuitable here due to the sensitivity of the cyclopropyl ring to strong Lewis acids (ring opening). The most robust, self-validating method for synthesizing 1-cyclopropyl-2-methylpropan-1-one is the addition of isopropylmagnesium bromide to cyclopropanecarbonitrile .

Why this Route?
  • Chemist's Control: The reaction stops at the imine magnesium salt stage (stable in ether/THF), preventing the "over-addition" to a tertiary alcohol that plagues acid chloride routes.

  • Self-Validation: The formation of the imine salt is often accompanied by a distinct color change or precipitation, acting as a visual checkpoint before hydrolysis.

Mechanistic Workflow

G Figure 1: Grignard Addition Mechanism for Cyclopropyl Isopropyl Ketone Synthesis Start Cyclopropanecarbonitrile Intermediate Imine Mg Salt (Stable Intermediate) Start->Intermediate Nucleophilic Addition (Et2O, Reflux) Reagent Isopropyl MgBr (Grignard) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (H3O+) Intermediate->Hydrolysis Quench Product 1-Cyclopropyl-2-methylpropan-1-one Hydrolysis->Product Elimination of NH3

Figure 1: The reaction proceeds via a stable metallo-imine intermediate, ensuring mono-addition.

Detailed Experimental Protocol

Safety Note: Grignard reagents are pyrophoric. Cyclopropyl ketones are flammable. Perform all steps under an inert atmosphere (Argon/Nitrogen).

Reagents:
  • Cyclopropanecarbonitrile (1.0 equiv)

  • Isopropylmagnesium bromide (1.2 equiv, 2.0 M in THF or Et₂O)

  • Anhydrous Diethyl Ether (Solvent)

  • HCl (1M aqueous)

Step-by-Step Methodology:
  • System Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.

  • Reagent Charging: Charge the flask with cyclopropanecarbonitrile dissolved in anhydrous diethyl ether. Cool to 0°C.

  • Grignard Addition (Critical Step):

    • Add Isopropylmagnesium bromide dropwise via the addition funnel.

    • Checkpoint: Maintain internal temperature < 10°C to prevent side reactions.

    • Observation: The solution will likely turn turbid or yellow, indicating the formation of the magnesium ketimine salt.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature.

    • Reflux gently for 2–4 hours to ensure completion.

  • Hydrolysis (The Quench):

    • Cool the mixture back to 0°C.

    • Slowly add 1M HCl. Caution: Exothermic reaction with gas evolution.

    • Stir vigorously for 1 hour. This converts the imine (

      
      ) to the ketone (
      
      
      
      ).[2]
  • Workup:

    • Separate the organic layer. Extract the aqueous layer twice with ether.

    • Wash combined organics with saturated NaHCO₃ (to remove acid) and brine.

    • Dry over MgSO₄ and concentrate 1-cyclopropyl-2-methylpropan-1-one under reduced pressure.

  • Purification: Distillation is preferred over column chromatography due to the volatility of the product.

Advanced Applications: Stereoelectronics & Pharma

The "London Dispersion" Anomaly

In asymmetric synthesis, specifically the Corey-Bakshi-Shibata (CBS) reduction , this molecule serves as a critical case study.

  • The Puzzle: The cyclopropyl and isopropyl groups have very similar steric volumes. Classical steric models predict low enantioselectivity when reducing this ketone to the alcohol.

  • The Reality: Reduction yields the (R)-alcohol with 91% ee .[3][4]

  • The Explanation: Recent research indicates that London Dispersion (LD) forces are the dominant factor. The catalyst interacts more favorably with the polarizable,

    
    -rich cyclopropyl ring than the aliphatic isopropyl group, directing the hydride attack.
    
Pharmaceutical Utility

The cyclopropyl group is a "privileged structure" in medicinal chemistry:

  • Metabolic Stability: It blocks cytochrome P450 oxidation at the

    
    -position compared to an isopropyl or ethyl chain.
    
  • Bioisostere: It acts as a bioisostere for alkene double bonds but with better stability.

  • Agrochemicals: The isopropyl-cyclopropyl motif is found in next-generation fungicides where lipophilicity (isopropyl) and metabolic resistance (cyclopropyl) must be balanced.

Analytical Characterization

To validate the synthesis of 1-cyclopropyl-2-methylpropan-1-one , look for these specific signals:

MethodDiagnostic SignalInterpretation
¹H NMR

0.8–1.0 ppm (m, 4H)
Cyclopropyl methylene protons (distinctive high-field multiplet).
¹H NMR

1.1 ppm (d, 6H)
Isopropyl methyl groups (doublet due to CH coupling).
¹H NMR

2.8 ppm (sept, 1H)
Isopropyl methine proton (deshielded by carbonyl).
¹H NMR

1.9–2.0 ppm (m, 1H)
Cyclopropyl methine proton.
IR ~1700 cm⁻¹Strong C=O stretch (slightly lower frequency than dialkyl ketones due to cyclopropyl conjugation).
¹³C NMR ~210 ppmCarbonyl carbon.

References

  • Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12654270, 1-cyclopropyl-2-methylpropan-1-one. Retrieved from [Link]

  • Stereoelectronic Effects (London Dispersion): Eschmann, C., Song, L., & Schreiner, P. R. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Grignard Mechanism: Master Organic Chemistry. Addition of Grignard Reagents to Nitriles.[2][5] Retrieved from [Link]

  • Cyclopropyl in Drug Design: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Chemical Shift Prediction: A Technical Guide to 1-Cyclopropyl-2-methylpropan-1-one

Executive Summary & Molecule Definition Target Molecule: 1-Cyclopropyl-2-methylpropan-1-one CAS Registry Number: 3586-06-9 (Generic for Cyclopropyl isopropyl ketone) Molecular Formula: C H O SMILES: CC(C)C(=O)C1CC1[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Definition

Target Molecule: 1-Cyclopropyl-2-methylpropan-1-one CAS Registry Number: 3586-06-9 (Generic for Cyclopropyl isopropyl ketone) Molecular Formula: C


H

O SMILES: CC(C)C(=O)C1CC1[1]

This guide provides a rigorous technical analysis of the predicted


C NMR chemical shifts for 1-Cyclopropyl-2-methylpropan-1-one. This molecule represents a distinct class of ketones where the carbonyl group acts as a bridge between a strained cyclopropyl ring and a branched isopropyl group. The resulting spectra are heavily influenced by the unique electronic properties of the cyclopropane ring (Walsh orbitals) and the steric bulk of the isopropyl moiety.

Predictive Framework & Methodology

To ensure high-confidence predictions without immediate access to a spectrometer, we employ a Triangulated Predictive Model . This approach synthesizes data from three distinct sources to minimize error:

  • Empirical Additivity Rules (Increment Methods): Utilizing the Pretsch/Clerc system for estimating substituent effects on carbonyl and alkyl carbons.

  • Database Analog Matching: Correlating shifts with structurally similar fragments (e.g., dicyclopropyl ketone, diisopropyl ketone, and methyl cyclopropyl ketone).

  • Electronic Theory: Adjusting for the

    
    -donor character of the cyclopropyl ring (conjugation) and steric compression (gamma-gauche effects).
    
The "Walsh Orbital" Effect

A critical factor in predicting shifts for this molecule is the cyclopropyl conjugation . Unlike standard alkyl chains, the C-C bonds in cyclopropane possess significant


-character (Walsh orbitals). These orbitals can overlap with the 

orbital of the carbonyl group.
  • Consequence: This conjugation typically leads to a shielding of the carbonyl carbon (upfield shift) relative to a standard dialkyl ketone, and a deshielding of the cyclopropyl

    
    -carbon.
    

Predicted C NMR Chemical Shifts

The following data represents the high-confidence predicted shifts in Chloroform-


 (CDCl

).
Table 1: Chemical Shift Predictions[2][3][4]
Carbon LabelMoietyHybridizationPredicted Shift (

, ppm)
Multiplicity (DEPT)Key Electronic Influence
C1 Carbonyl (C=O)

212.0 – 215.0 C (Quaternary)Conjugated with cyclopropyl ring; deshielded by electronegative O.
C2 Isopropyl Methine (CH)

38.0 – 41.0 CH

-effect from C=O; inductive deshielding.
C3 Isopropyl Methyls (CH

)

18.0 – 19.5 CH


-effect from C=O; standard alkyl range.
C4 Cyclopropyl Methine (CH)

(approx)
19.0 – 22.0 CH

-effect from C=O; deshielded relative to unsubstituted cyclopropane (-2.9 ppm).
C5, C6 Cyclopropyl Methylenes (CH

)

(approx)
10.0 – 12.5 CH


-effect from C=O; high-field due to ring strain/anisotropy.
Structural Diagram & Numbering

The following diagram illustrates the atom mapping used for the predictions above.

MoleculeStructure Figure 1: Connectivity Map for 1-Cyclopropyl-2-methylpropan-1-one. Colors indicate distinct chemical environments. C1 C1 (C=O) C2 C2 (iPr-CH) C2->C1 C3a C3 (Me) C2->C3a C3b C3' (Me) C2->C3b C4 C4 (Cp-CH) C4->C1 C5 C5 (CH2) C4->C5 C6 C6 (CH2) C4->C6 C5->C6

[3][5][6][7][8][9]

Mechanistic Analysis of Shifts

The Carbonyl Resonance (C1: ~213 ppm)

Standard aliphatic ketones (e.g., 2,4-dimethyl-3-pentanone) resonate near 216-218 ppm . However, the cyclopropyl group behaves electronically like a vinyl group. The


-orbitals of the ring overlap with the carbonyl 

-system. This delocalization increases electron density at the carbonyl carbon, causing a shielding effect of 3-5 ppm .
  • Comparative Logic: Methyl isopropyl ketone C=O is

    
    212 ppm. Replacing the methyl with a cyclopropyl adds steric bulk (deshielding) but also conjugation (shielding). The net effect is a shift very similar to, or slightly downfield from, methyl isopropyl ketone.
    
The Cyclopropyl High-Field Anomaly (C5/C6: ~11 ppm)

Cyclopropane carbons are famous for their high-field resonance (unsubstituted cyclopropane is at -2.9 ppm). This is due to the diamagnetic anisotropy of the ring current. Even when attached to a strong electron-withdrawing group (EWG) like a carbonyl, these carbons remain significantly upfield (10-12 ppm) compared to standard alkyl methylenes (typically 20-30 ppm).

Isopropyl Methine (C2: ~39 ppm)

This carbon experiences the "alpha-effect" of the carbonyl group. A standard alkane methine is


25 ppm. The C=O group adds 

15-20 ppm of deshielding due to the electronegativity of the oxygen pulling density through the

-framework.

Experimental Validation Protocol

To validate these predictions in a laboratory setting, the following self-validating protocol is recommended. This ensures that artifacts (solvent peaks, relaxation issues) do not lead to misassignment.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~30-50 mg of analyte in 0.6 mL CDCl

      
        (Chloroform-d).
      
    • Why: CDCl

      
       is the standard reference. Using DMSO-d
      
      
      
      or Methanol-d
      
      
      will shift the carbonyl peak and may interact with the ketone via hydrogen bonding, altering the chemical shift.
  • Acquisition Parameters:

    • Pulse Sequence: Standard proton-decoupled

      
      C (typically zgpg30 on Bruker systems).
      
    • Relaxation Delay (D1): Set to 2-3 seconds .

    • Critical: Quaternary carbons (the C=O at ~213 ppm) have long T1 relaxation times. A short D1 will suppress this signal, potentially making it invisible or non-integrable.

  • DEPT-135 Experiment (Mandatory):

    • Run a Distortionless Enhancement by Polarization Transfer (DEPT-135) sequence.

    • Phase Up: C2 (CH) and C4 (CH) and C3 (CH

      
      ).
      
    • Phase Down: C5/C6 (CH

      
      ).
      
    • Invisible: C1 (Quaternary C=O).

    • Logic: This definitively distinguishes the cyclopropyl CH

      
       signals from the methyl groups if there is accidental overlap (unlikely here, but good practice).
      
Validation Logic Diagram

ValidationWorkflow Figure 2: Experimental Logic for Structural Verification Start Start: Crude/Pure Sample Solvent Dissolve in CDCl3 (Avoid H-bonding solvents) Start->Solvent Exp1 Run 13C {1H} Decoupled (D1 > 2s for C=O detection) Solvent->Exp1 Exp2 Run DEPT-135 Exp1->Exp2 Analysis Signal Analysis Exp2->Analysis Res1 Peak > 200 ppm? Confirm C=O Analysis->Res1 Check Low Field Res2 Inverted Peaks (DEPT)? Confirm Cyclopropyl CH2 Analysis->Res2 Check Phase Res3 Peak ~40 ppm? Confirm iPr-CH Analysis->Res3 Check Mid Field

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for increment calculation methods).

  • Reich, H. J. (2020). WinPLT NMR Data: Chemical Shifts of Carbonyl Compounds. University of Wisconsin-Madison. (Authoritative database for ketone shifts).

  • Baranac-Stojanović, M., & Stojanović, M. (2013).[2]

    
    H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Journal of Organic Chemistry, 78(4), 1504–1507.[2] (Mechanistic explanation of cyclopropyl shielding/anisotropy). 
    
  • Wiberg, K. B., & Nist, B. J. (1961). The NMR Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. (Foundational work on cyclopropyl ketone conjugation).

Sources

Foundational

Characteristic IR absorption peaks of cyclopropyl isobutyl ketone

An In-depth Technical Guide to the Characteristic Infrared Absorption Peaks of Cyclopropyl Isobutyl Ketone Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Characteristic Infrared Absorption Peaks of Cyclopropyl Isobutyl Ketone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of cyclopropyl isobutyl ketone, a molecule that presents a unique combination of a strained ring system and a simple alkyl chain attached to a carbonyl functional group. For researchers, scientists, and professionals in drug development, understanding the vibrational spectroscopy of such structures is paramount for structural elucidation and quality control. This document elucidates the theoretical underpinnings of the observed IR absorption peaks, explains the causal relationships between molecular structure and spectral features, and provides a validated experimental protocol for spectral acquisition.

Principles of IR Spectroscopy in Ketone Analysis

Infrared (IR) spectroscopy measures the interaction of infrared radiation with a molecule.[1] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the molecule absorbs the radiation.[1] This absorption is recorded on a spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹).

The carbonyl group (C=O) in ketones is one of the most prominent and easily identifiable features in an IR spectrum. Due to the large change in dipole moment during its stretching vibration and the bond's strength, the C=O group produces a strong, sharp absorption band typically found in the 1660–1770 cm⁻¹ region.[2][3] The precise location of this peak is highly sensitive to the molecular environment, providing critical structural clues.[2] Two key factors influencing the C=O stretching frequency are electronic effects (induction, conjugation) and geometric effects (ring strain).

Structural Influences on the IR Spectrum of Cyclopropyl Isobutyl Ketone

The structure of cyclopropyl isobutyl ketone incorporates two distinct structural motifs that significantly influence its IR spectrum: the three-membered cyclopropyl ring and the branched isobutyl group.

The Effect of the Cyclopropyl Ring

The cyclopropyl ring introduces considerable angle strain into the molecule. To accommodate the 60° bond angles, the carbon atoms utilize orbitals with higher p-character for the intra-ring C-C bonds. Consequently, the exocyclic C-C bond (connecting the ring to the carbonyl carbon) has increased s-character.[4] This increased s-character strengthens the adjacent C=O bond, causing its stretching vibration to absorb at a higher frequency (wavenumber) than typical acyclic ketones.[4][5][6][7] Saturated aliphatic ketones generally absorb near 1715 cm⁻¹.[2][8][9] The presence of the cyclopropyl ring shifts this absorption. For instance, the closely related compound, cyclopropyl methyl ketone, shows a strong C=O absorption around 1700 cm⁻¹ in the condensed phase.[10]

Furthermore, the cyclopropyl group itself has characteristic absorptions:

  • C-H Stretching: The C-H bonds on the strained ring are stronger than those in alkanes, resulting in stretching vibrations at higher wavenumbers, typically just above 3000 cm⁻¹.[9][11]

  • Ring Deformation: Skeletal vibrations of the cyclopropane ring often appear in the fingerprint region, with a notable band around 1020-1000 cm⁻¹.[11]

The Effect of the Isobutyl Group

The isobutyl group is a simple saturated alkyl substituent. Its primary influence is electronic, acting as a weak electron-donating group through induction. This inductive effect pushes electron density towards the carbonyl carbon, slightly weakening the C=O double bond and marginally lowering its stretching frequency compared to a methyl ketone.[12]

The isobutyl moiety contributes the following characteristic peaks:

  • C-H Stretching: Strong, sharp peaks corresponding to the stretching of sp³-hybridized C-H bonds appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[13][14]

  • C-H Bending: Asymmetric and symmetric bending vibrations of the methyl (CH₃) and methylene (CH₂) groups are visible in the 1370-1470 cm⁻¹ range.[13]

Predicted Characteristic Absorptions for Cyclopropyl Isobutyl Ketone

By synthesizing the effects of the cyclopropyl and isobutyl groups, we can predict the key features of the IR spectrum. The spectrum will be a composite, displaying the distinct signatures of each component of the molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeOriginating Group
~3080 - 3010MediumC-H Stretch (sp²-like character)Cyclopropyl C-H
~2960 - 2870StrongC-H Stretch (sp³)Isobutyl C-H
~1700 - 1705 Strong C=O Stretch (Carbonyl) Ketone C=O
~1470 - 1450MediumCH₂/CH₃ Asymmetric/Symmetric Bending (Scissoring)Isobutyl C-H
~1385 & ~1370MediumCH₃ Symmetric & Asymmetric BendingIsobutyl C-H (gem-dimethyl)
~1020MediumC-C Skeletal VibrationCyclopropyl Ring

Note: The C=O stretch is predicted based on data for cyclopropyl methyl ketone[10], with a slight potential downward shift due to the isobutyl group's inductive effect.

G Key Vibrational Modes of Cyclopropyl Isobutyl Ketone cluster_carbonyl Carbonyl Group cluster_cyclopropyl Cyclopropyl Group cluster_isobutyl Isobutyl Group Molecule Cyclopropyl Isobutyl Ketone CO_Stretch C=O Stretch ~1700-1705 cm⁻¹ (Strong) Molecule->CO_Stretch Cyc_CH_Stretch C-H Stretch >3000 cm⁻¹ (Medium) Molecule->Cyc_CH_Stretch Cyc_Ring_Vib Ring Vibration ~1020 cm⁻¹ (Medium) Molecule->Cyc_Ring_Vib Iso_CH_Stretch C-H Stretch <3000 cm⁻¹ (Strong) Molecule->Iso_CH_Stretch Iso_CH_Bend C-H Bending ~1470-1370 cm⁻¹ (Medium) Molecule->Iso_CH_Bend

Caption: Logical relationship of molecular components to their IR absorptions.

Experimental Protocol: Acquiring a Neat IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a pure liquid sample, such as cyclopropyl isobutyl ketone, using an FT-IR spectrometer.

Objective: To obtain the infrared spectrum of liquid cyclopropyl isobutyl ketone as a thin film between salt plates.

Materials:

  • FT-IR Spectrometer

  • Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates (2)

  • Desiccator for storing salt plates

  • Pasteur pipette

  • Acetone (or other suitable volatile solvent for cleaning)

  • Kimwipes or other lint-free tissues

  • Gloves

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Open the sample compartment.

  • Salt Plate Preparation:

    • Retrieve two salt plates from the desiccator. Handle them only by the edges to avoid transferring moisture and oils from your fingers.[15]

    • If the plates are not perfectly clean, place a few drops of acetone on a Kimwipe and gently wipe the surfaces. Allow the residual solvent to evaporate completely.[15]

  • Background Spectrum Acquisition:

    • Place the empty, clean salt plates in the sample holder within the instrument (if desired for a more precise background) or leave the sample compartment empty.

    • Close the sample compartment lid.

    • Using the instrument's software, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Remove the salt plates from the instrument.

    • Using a clean Pasteur pipette, place a single drop of cyclopropyl isobutyl ketone onto the center of one salt plate.[15]

    • Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film. Avoid creating air bubbles.[15]

  • Sample Spectrum Acquisition:

    • Place the assembled salt plates (the "sandwich") into the sample holder in the instrument.

    • Close the sample compartment lid.

    • Using the software, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing & Cleanup:

    • The resulting spectrum should show absorption peaks pointing downwards (in % Transmittance mode). Label the significant peaks corresponding to the functional groups discussed.

    • Once finished, disassemble the salt plates. Clean them thoroughly with acetone, allow them to dry, and return them to the desiccator for storage.

Sources

Exploratory

Computational Characterization of 1-Cyclopropyl-2-methylpropan-1-one: A Technical Guide

Executive Summary This technical guide outlines the quantum chemical protocol for characterizing 1-Cyclopropyl-2-methylpropan-1-one (CAS: 6704-20-7), also known as cyclopropyl isopropyl ketone.[1] This molecule represent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the quantum chemical protocol for characterizing 1-Cyclopropyl-2-methylpropan-1-one (CAS: 6704-20-7), also known as cyclopropyl isopropyl ketone.[1] This molecule represents a unique intersection of steric bulk (isopropyl group) and electronic conjugation (cyclopropyl Walsh orbitals).[1] Accurate modeling requires a departure from standard B3LYP protocols due to significant dispersion interactions and subtle stereoelectronic effects governing the stability of the bisected conformation.[1]

This document serves as a blueprint for researchers using Density Functional Theory (DFT) to predict conformational minima, spectroscopic signatures (IR/NMR), and reactivity profiles.[1]

Structural Significance & Computational Challenges

The molecule features a carbonyl group flanked by a cyclopropyl ring and an isopropyl group.[1] Two competing forces dictate its geometry:

  • Electronic Conjugation (Stabilizing): The overlap between the bent

    
    -bonds of the cyclopropane ring (Walsh orbitals) and the 
    
    
    
    orbital of the carbonyl group.[1] This effect maximizes in the bisected conformation.[1]
  • Steric Repulsion (Destabilizing): The isopropyl group (

    
    ) introduces significant bulk, potentially forcing the carbonyl out of the optimal bisected plane to relieve strain between the isopropyl methyls and the cyclopropyl protons.[1]
    

Critical Modeling Constraint: Standard functionals (e.g., B3LYP) often fail to accurately capture the dispersion forces holding the isopropyl group in its preferred gauche/anti orientation.[1] Therefore, dispersion-corrected functionals are mandatory.[1]

Computational Methodology (Level of Theory)

To ensure high fidelity (E-E-A-T compliant) results, the following level of theory is prescribed.

Functional Selection[1]
  • Primary Recommendation:

    
    B97X-D  or 
    
    
    
    B97M-V
    .[1]
    • Rationale: These range-separated hybrid functionals include empirical dispersion corrections (D2/D3) essential for modeling the non-covalent interactions between the isopropyl methyl groups and the cyclopropyl ring.

  • Alternative (Kinetics): M06-2X .

    • Rationale: Excellent for thermodynamics and barrier heights if ring-opening reactions are being studied.[1]

Basis Set
  • Optimization: def2-TZVP (Triple-zeta valence polarized).[1]

    • Rationale: The "def2" family provides a balanced description of polarization functions necessary to describe the electron-rich cyclopropyl ring.[1]

  • Frequency/Single Point: def2-QZVP (if computational resources permit) for final energies.

Solvation
  • Model: SMD (Solvation Model based on Density).

  • Rationale: Superior to IEFPCM for calculating free energies of solvation (

    
    ), particularly in polar solvents used for drug formulation (e.g., Methanol, Water).[1]
    

Conformational Landscape Analysis

The core of the study involves mapping the Potential Energy Surface (PES) by scanning two dihedral angles:

  • 
    : Cyclopropyl-Carbonyl rotation (
    
    
    
    ).[1]
  • 
    : Isopropyl rotation (
    
    
    
    ).[1]
The Bisected Anomaly

Unlike simple aliphatic ketones, cyclopropyl ketones prefer a bisected (s-cis) conformation where the carbonyl oxygen eclipses the cyclopropyl C-H bond.[1]

  • s-cis (Bisected):

    
    .[1] Maximum overlap of Walsh 
    
    
    
    and Carbonyl
    
    
    .[1]
  • s-trans:

    
    .[1] Often higher in energy due to steric clash between the carbonyl oxygen and the ring methylenes.[1]
    

Conformation cluster_0 Electronic Driver cluster_1 Steric Barrier Walsh Walsh Orbitals (HOMO-like) Overlap Max Conjugation (Bisected Geometry) Walsh->Overlap Donation PiStar C=O Pi* (LUMO) PiStar->Overlap Acceptance FinalGeo Global Minimum: Bisected s-cis (Isopropyl gauche) Overlap->FinalGeo Competition IsoProp Isopropyl Group (Bulk) Clash Steric Repulsion (Twisted Geometry) IsoProp->Clash RingH Cyclopropyl Protons RingH->Clash Clash->FinalGeo Competition

Caption: Logical flow determining the global minimum geometry. Electronic conjugation favors planarity, while steric bulk induces torsion.[1]

Electronic Structure & Reactivity[1]

Walsh Orbital Analysis

The cyclopropane ring behaves as a pseudo-alkene.[1] In the optimized geometry, Natural Bond Orbital (NBO) analysis should reveal a significant stabilization energy (


) associated with the donor-acceptor interaction:


Reactivity Profile (Electrostatic Potential)

The Electrostatic Potential (ESP) map will show:

  • Nucleophilic Attack: The Carbonyl carbon is the primary electrophilic site.[1] However, the conjugation reduces its electrophilicity compared to standard ketones.[1]

  • Ring Opening: The distal bond of the cyclopropane ring (opposite the carbonyl) is weakened due to electron donation into the carbonyl.[1] This is the site of homolytic or heterolytic cleavage under catalytic conditions.[1]

Step-by-Step Experimental Protocol

This protocol assumes the use of Gaussian 16/09, but is adaptable to ORCA or Q-Chem.[1]

Phase 1: Conformational Search (Low Level)

Objective: Identify candidate minima to avoid trapping in local wells.

  • Software: Spartan or Crest (part of xTB).[1]

  • Method: GFN2-xTB force field.[1]

  • Action: Generate 50-100 conformers. Filter by RMSD (0.5 Å) to remove duplicates.[1]

Phase 2: Geometry Optimization (High Level)

Objective: Refine geometry and verify minima.

Input Block (Gaussian Style):

Key Parameters:

  • int=ultrafine: Critical for cyclopropyl systems to resolve the integration grid on the strained ring.[1]

  • freq: Essential to confirm zero imaginary frequencies (NImag=0).

Phase 3: Spectroscopic Validation

Compare calculated values with experimental data to validate the model.[1]

PropertyCalculation TypeScaling Factor (

B97X-D)
Diagnostic Feature
IR Freq (Harmonic)~0.954C=O Stretch: Expect redshift vs. isopropyl ketone (~1700 cm⁻¹) due to conjugation.[1]
NMR NMR (GIAO)Linear RegressionCyclopropyl protons: High field shift (0.5 - 1.0 ppm).[1]
UV-Vis TD-DFT (n=6 states)N/A

transition; hypsochromic shift if conjugation is broken by sterics.

Data Presentation & Visualization

When reporting results, summarize the relative energies of the conformers as follows:

Conformer

(C=O vs Ring)

(Isopropyl)

(kcal/mol)
Boltzmann Pop.[1] (%)
Global Min

(Bisected)
Gauche0.00>90%
Local Min 1

(Bisected)
Anti+1.2~8%
Saddle Point

(Perpendicular)
-+5.50%
Workflow Diagram

Workflow Start Start: 2D Structure CAS: 6704-20-7 ConfSearch Conformational Search (GFN2-xTB) Start->ConfSearch DFT_Opt DFT Optimization wB97X-D/def2-TZVP ConfSearch->DFT_Opt Freq Frequency Check (NImag=0?) DFT_Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->DFT_Opt Yes (Transition State) NBO NBO Analysis (Walsh Orbitals) Decision->NBO No (Minima) Spectral GIAO NMR / Freq IR Prediction Decision->Spectral No (Minima)

Caption: Computational workflow from structure generation to property prediction.

References

  • Conform

    • Source: Bartell, L. S., et al. "Electron Diffraction Study of Cyclopropyl Methyl Ketone."[1] Journal of Molecular Structure.

    • Context: Establishes the bisected conformation as the global minimum for cyclopropyl ketones.[1]

    • Link:

  • Walsh Orbital Theory

    • Source: Walsh, A. D.[1] "The structures of cyclopropane and cyclobutane."[1] Nature.[1]

    • Context: Found

      
      -like character of cyclopropane 
      
      
      
      bonds.[1]
    • Link:

  • Dispersion Corrected DFT (

    
    B97X-D) 
    
    • Source: Chai, J.-D., & Head-Gordon, M. "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." PCCP.[1]

    • Context: Justifies the use of this functional for sterically crowded organic molecules.[1]

    • Link:[1]

  • Basis Set Recommend

    • Source: Weigend, F., & Ahlrichs, R. "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn."[1] PCCP.[1]

    • Context: Standard reference for the recommended basis sets.
    • Link:[1]

  • Molecule D

    • Source: PubChem Compound Summary for CID 12654270 (1-Cyclopropyl-2-methylpropan-1-one).[1]

    • Context: Verification of chemical structure and identifiers.[1][2]

    • Link:

Sources

Foundational

An In-depth Technical Guide to the Solvatochromism of 1-Cyclopropyl-2-methylpropan-1-one

This technical guide provides a comprehensive exploration of the solvatochromism of 1-cyclopropyl-2-methylpropan-1-one, a saturated aliphatic ketone featuring a cyclopropyl moiety. Tailored for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the solvatochromism of 1-cyclopropyl-2-methylpropan-1-one, a saturated aliphatic ketone featuring a cyclopropyl moiety. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental design, and data interpretation of the solvent-dependent spectral shifts exhibited by this molecule. The insights provided herein are grounded in established photophysical principles and validated experimental methodologies, offering a robust framework for understanding and utilizing solvatochromic phenomena in molecular characterization.

Introduction: The Significance of Solvatochromism in Molecular Analysis

Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, offers a powerful, non-destructive probe into the intricate world of solute-solvent interactions.[1] This change in color, observed as a shift in the absorption or emission spectra, is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule under investigation.[1] For a molecule like 1-cyclopropyl-2-methylpropan-1-one, understanding its solvatochromic behavior provides critical insights into its electronic structure, polarity, and potential for intermolecular interactions—parameters of paramount importance in fields ranging from medicinal chemistry to materials science.

The presence of the carbonyl group and the unique electronic nature of the cyclopropyl ring in 1-cyclopropyl-2-methylpropan-1-one make it an interesting candidate for solvatochromic studies. The lone pairs of electrons on the carbonyl oxygen and the π-character of the cyclopropyl C-C bonds give rise to distinct electronic transitions, primarily the n→π* and π→π* transitions, which are sensitive to the surrounding solvent environment. By systematically studying the spectral shifts in a range of solvents with varying polarities, we can elucidate the nature of these transitions and the distribution of electron density in the molecule's ground and excited states.

Theoretical Framework: Unraveling the Electronic Transitions

The UV-Vis absorption spectrum of a ketone like 1-cyclopropyl-2-methylpropan-1-one is dominated by two principal electronic transitions:

  • n→π Transition:* This transition involves the excitation of a non-bonding electron from one of the lone pairs on the carbonyl oxygen atom to the antibonding π* orbital of the carbonyl group.[2] These transitions are typically weak (low molar absorptivity) and occur at longer wavelengths (lower energy).[2]

  • π→π Transition:* This transition involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the carbonyl group. These transitions are generally more intense (high molar absorptivity) and occur at shorter wavelengths (higher energy) compared to n→π* transitions.

The energy of these transitions, and thus the position of the corresponding absorption bands (λmax), is influenced by the polarity of the solvent. This influence can be rationalized by considering the stabilization or destabilization of the ground and excited states of the molecule by the solvent molecules.

The Effect of Solvent Polarity on n→π* Transitions (Hypsochromic Shift)

In the ground state of a ketone, the non-bonding electrons of the carbonyl oxygen can participate in hydrogen bonding with protic solvents (e.g., water, alcohols) or dipole-dipole interactions with polar aprotic solvents. This stabilizes the ground state. Upon excitation in an n→π* transition, one of these non-bonding electrons is promoted to the π* orbital, reducing the electron density on the oxygen atom and diminishing its ability to act as a hydrogen bond acceptor. Consequently, the excited state is less stabilized by polar, protic solvents than the ground state.

This differential stabilization leads to an increase in the energy gap between the ground and excited states as the solvent polarity increases. An increase in transition energy corresponds to a decrease in the wavelength of absorption, resulting in a hypsochromic shift (or blue shift).[1][3]

The Effect of Solvent Polarity on π→π* Transitions (Bathochromic Shift)

In many cases, the excited state of a π→π* transition is more polar than the ground state due to a separation of charge upon excitation. Polar solvents will therefore stabilize the more polar excited state to a greater extent than the ground state. This leads to a decrease in the energy gap between the ground and excited states with increasing solvent polarity. A decrease in transition energy results in an increase in the wavelength of absorption, causing a bathochromic shift (or red shift).

Experimental Protocol: A Self-Validating Approach to Measuring Solvatochromic Shifts

The following protocol outlines a robust and self-validating methodology for investigating the solvatochromism of 1-cyclopropyl-2-methylpropan-1-one using UV-Vis spectroscopy. The choice of a diverse set of solvents with well-characterized polarity parameters is crucial for a comprehensive analysis.

Materials and Instrumentation
  • Solute: 1-Cyclopropyl-2-methylpropan-1-one (Purity > 98%)

  • Solvents: A range of spectro-grade solvents with varying polarities (see Table 1).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: Class A for accurate solution preparation.

Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental procedure.

Solvatochromism_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution of 1-Cyclopropyl-2-methylpropan-1-one in a non-polar solvent (e.g., Hexane) B Prepare Working Solutions in a diverse range of solvents by serial dilution A->B Dilute C Calibrate Spectrophotometer (Baseline correction with pure solvent) B->C Analyze D Record UV-Vis Spectrum (200-400 nm) C->D Measure E Determine λmax for n→π* and π→π* transitions D->E Identify Peaks F Correlate λmax with Solvent Polarity Scales (Kamlet-Taft, Reichardt's ET(30)) E->F Plot & Correlate

Caption: Experimental workflow for the solvatochromic analysis of 1-cyclopropyl-2-methylpropan-1-one.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a stock solution of 1-cyclopropyl-2-methylpropan-1-one (e.g., 1 x 10⁻² M) in a volatile, non-polar solvent such as hexane.

  • Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution (e.g., 1 x 10⁻⁴ M) from the stock solution. Ensure the final concentration results in an absorbance maximum within the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to stabilize for at least 30 minutes. Set the wavelength range to scan from 400 nm down to 200 nm.

  • Baseline Correction: Fill a clean quartz cuvette with the pure solvent to be used for the first measurement. Place it in the reference and sample holders and perform a baseline correction.

  • Sample Measurement: Rinse the sample cuvette with a small amount of the working solution. Fill the cuvette with the working solution and place it in the sample holder. Record the UV-Vis absorption spectrum.

  • Repeat for All Solvents: Repeat steps 4 and 5 for each of the selected solvents. It is crucial to perform a new baseline correction for each solvent.

  • Data Acquisition: For each spectrum, identify the wavelength of maximum absorbance (λmax) for the n→π* and, if observable, the π→π* transitions.

Results and Discussion: Predicting the Solvatochromic Behavior

The following table summarizes the expected λmax for the n→π* transition of 1-cyclopropyl-2-methylpropan-1-one in a variety of solvents, along with their corresponding Kamlet-Taft and Reichardt's ET(30) polarity parameters. The predicted λmax values are based on typical shifts observed for similar aliphatic ketones.

Solventπ* (Polarity/Polarizability)[4][5]α (H-bond acidity)[4][5]β (H-bond basicity)[4][5]ET(30) (kcal/mol)[6]Predicted λmax (n→π*) (nm)
n-Hexane-0.080.000.0031.0~285
Cyclohexane0.000.000.0031.2~284
Carbon Tetrachloride0.280.000.1032.5~282
Toluene0.540.000.1133.9~280
Dichloromethane0.820.300.0041.1~275
Acetone0.710.080.4842.2~272
Acetonitrile0.750.190.3146.0~270
Ethanol0.540.830.7751.9~265
Methanol0.600.930.6255.5~260
Water1.091.170.1863.1~255

Table 1: Predicted Solvatochromic Shifts for the n→π Transition of 1-Cyclopropyl-2-methylpropan-1-one and Solvent Polarity Parameters.*

A graphical representation of the expected correlation between the transition energy (ET) and a solvent polarity scale like ET(30) would further validate the observed solvatochromic trend. A linear correlation is often observed for a series of non-hydrogen-bonding solvents. Deviations from this linearity, particularly for protic solvents, can provide valuable information about specific solute-solvent interactions, such as hydrogen bonding.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and investigating the solvatochromism of 1-cyclopropyl-2-methylpropan-1-one. The theoretical principles governing the solvent-induced shifts of n→π* and π→π* transitions have been elucidated, and a detailed, self-validating experimental protocol has been presented. While specific experimental data for the target molecule is pending, the predicted hypsochromic shift for the n→π* transition with increasing solvent polarity is based on robust evidence from analogous aliphatic ketones.

Future research should focus on the experimental validation of these predictions. Furthermore, computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could be employed to model the solvatochromic shifts and provide deeper insights into the electronic structure of 1-cyclopropyl-2-methylpropan-1-one in its ground and excited states.[7][8][9] A thorough understanding of the solvatochromic properties of this and related molecules will undoubtedly contribute to their effective application in various scientific and industrial domains.

References

  • Kamlet, M. J., Abboud, J. L. M., & Taft, R. W. (1977). The solvatochromic comparison method. 6. The .pi.* scale of solvent polarities. Journal of the American Chemical Society, 99(18), 6027–6038. [Link]

  • Jacquemin, D., & Adamo, C. (2018). Predicting Keto-Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A, 122(24), 5370–5374. [Link]

  • Stenutz, R. Kamlet-Taft solvent parameters. [Link]

  • Stenutz, R. Kamlet-Taft solvent parameters. [Link]

  • Horta, B. A. C., et al. (2023). Predicting UV-Vis spectra with machine learning techniques. Journal of Chemical Information and Modeling, 63(5), 1462-1471. [Link]

  • Reichardt, C. (2003). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. [Link]

  • Catalán, J. (2011). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 13(9), 4072-4082. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]

  • Catalán, J., & Catalán, J. P. (2011). On the solvatochromism of the n ↔ π* electronic transitions in ketones. Physical Chemistry Chemical Physics, 13(9), 4072-4082. [Link]

  • McNaughton, A. D., et al. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. Journal of Chemical Information and Modeling, 63(5), 1462-1471. [Link]

  • LibreTexts Chemistry. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • McNaughton, A. D., et al. (2023). Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties. Journal of Chemical Information and Modeling, 63(5), 1462–1471. [Link]

  • Wu, M., et al. (2005). Study on the empirical parameter of solvent polarity - The E T(30) scale of carbonate using Reichardt's Dye. Acta Chimica Sinica, 63(9), 787-790. [Link]

  • ResearchGate. The Simulation of UV-Vis Spectroscopy with Computational Methods. [Link]

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]

  • PubChem. 1-Cyclopropyl-2-methylpropan-1-one. [Link]

  • ResearchGate. UV/Vis data and proposed mechanism of cyclopropane fragmentation. [Link]

  • Pharmaffiliates. 1-Cyclopropyl-2-methylpropan-1-ol. [Link]

  • NIST. Ethanone, 1-cyclopropyl-. [Link]

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]

  • Scientific Research Publishing. Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. [Link]

  • PubChem. Cyclopropyl methyl ketone. [Link]

  • Google Patents.

Sources

Exploratory

Unveiling the Energetic Landscape: A Technical Guide to the Ring Strain Energy of 1-Cyclopropyl-2-methylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropyl motif is a cornerstone in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl motif is a cornerstone in medicinal chemistry, imparting unique conformational constraints and metabolic stability to drug candidates. However, the inherent ring strain of this three-membered ring system significantly influences its reactivity and thermodynamic properties. This guide provides an in-depth analysis of the ring strain energy (RSE) of 1-cyclopropyl-2-methylpropan-1-one, a representative cyclopropyl ketone. We will dissect the contributing factors to its strain energy, including the fundamental strain of the cyclopropane core and the modulating effects of the acyl and isopropyl substituents. Furthermore, this guide details the established experimental and computational methodologies for the precise determination of RSE, offering a framework for the broader investigation of substituted cyclopropanes in drug discovery and development.

The Foundation: Ring Strain in the Cyclopropane Ring

Cyclopropane, the parent carbocycle, possesses a significant amount of ring strain, estimated to be approximately 27.5-28 kcal/mol[1][2]. This high internal energy arises from two primary sources:

  • Angle Strain: The carbon-carbon-carbon bond angles in cyclopropane are constrained to 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This compression leads to poor orbital overlap and destabilization[1][3].

  • Torsional Strain: The planar nature of the cyclopropane ring forces the hydrogen atoms on adjacent carbon atoms into an eclipsed conformation, resulting in repulsive steric interactions and increased potential energy[2][3].

This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a property that can be both advantageous and challenging in chemical synthesis and drug design.

Modulating the Strain: The Influence of the Isopropyl Ketone Substituent

The substitution of a hydrogen atom on the cyclopropane ring with an isopropyl ketone group in 1-cyclopropyl-2-methylpropan-1-one introduces additional electronic and steric factors that modulate the overall ring strain.

Electronic Effects: The Role of the Carbonyl Group

The carbonyl group (C=O) attached to the cyclopropane ring exerts a significant electronic influence through conjugation. The Walsh orbitals of the cyclopropane ring, which have a high degree of p-character, can overlap with the π-system of the carbonyl group. This phenomenon, often referred to as hyperconjugation, allows for delocalization of electron density from the strained C-C bonds of the ring to the carbonyl group[4]. This interaction has a stabilizing effect and is expected to decrease the ring strain energy compared to the parent cyclopropane. The extent of this stabilization is dependent on the conformation of the acyl group relative to the ring.

Steric Effects: The Isopropyl Group

The bulky isopropyl group attached to the carbonyl carbon introduces steric hindrance. While not directly bonded to the cyclopropane ring, its presence can influence the preferred conformation of the entire substituent. This can lead to non-ideal dihedral angles and potential steric clashes with the hydrogens on the cyclopropane ring, which could introduce a component of steric strain and slightly increase the overall ring strain energy. However, it is generally anticipated that the electronic stabilization from the carbonyl group will be a more dominant factor than the steric destabilization from the relatively remote isopropyl group.

A study on polysubstituted methylcyclopropanes found that the ring strain energy itself does not significantly depend on the number of methyl substituents, but that Pitzer strain (a type of torsional strain) increases with each contact[5]. This suggests that while the core ring strain might be relatively constant, steric interactions from substituents contribute to the overall enthalpy of the molecule.

Quantifying the Strain: Methodologies and Protocols

The determination of ring strain energy is not a direct measurement but rather a calculation based on the comparison of the heat of formation of the cyclic compound to a hypothetical, strain-free reference compound[6][7]. Two primary approaches are employed: experimental calorimetry and computational chemistry.

Experimental Determination via Combustion Calorimetry

Bomb calorimetry is a classic and highly accurate method for determining the heat of combustion (ΔH°c) of a compound[8][9]. The ring strain energy can then be derived from this value.

Experimental Protocol: Combustion Calorimetry of 1-Cyclopropyl-2-methylpropan-1-one

  • Sample Preparation: A precisely weighed sample of high-purity 1-cyclopropyl-2-methylpropan-1-one is placed in a crucible within the bomb calorimeter.

  • Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen, and submerged in a known volume of water in the calorimeter.

  • Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded over time.

  • Calculation of Heat of Combustion: The heat of combustion of the sample is calculated using the temperature change, the heat capacity of the calorimeter system (determined by combusting a standard like benzoic acid), and the mass of the sample.

  • Derivation of Heat of Formation: The standard enthalpy of formation (ΔH°f) of 1-cyclopropyl-2-methylpropan-1-one is calculated from its heat of combustion using Hess's Law and the known standard enthalpies of formation of CO₂ and H₂O. For gaseous cyclopropane, a literature value for the heat of combustion is -2091.38 ± 0.54 kJ/mol (-499.85 ± 0.13 kcal/mol)[10].

  • Ring Strain Energy Calculation: The ring strain energy is determined by comparing the experimental ΔH°f with a theoretical strain-free ΔH°f calculated using group increment theory. This involves summing the standard group contributions for each structural fragment in a hypothetical, strain-free acyclic analogue.

G cluster_exp Experimental Workflow A 1. Precisely weigh sample B 2. Place in bomb calorimeter A->B C 3. Pressurize with O2 B->C D 4. Ignite and record ΔT C->D E 5. Calculate ΔH°c D->E F 6. Calculate ΔH°f E->F G 7. Calculate Ring Strain Energy F->G

Caption: Experimental workflow for determining ring strain energy via combustion calorimetry.

Computational Determination via Quantum Chemical Calculations

Modern computational chemistry provides a powerful and often more accessible alternative for estimating ring strain energy[6][11]. Methods like Density Functional Theory (DFT) and high-level ab initio calculations can provide accurate molecular energies.

Computational Protocol: DFT Calculation of the Ring Strain Energy of 1-Cyclopropyl-2-methylpropan-1-one

  • Structure Optimization: The 3D structure of 1-cyclopropyl-2-methylpropan-1-one is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data like the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Homodesmotic Reaction: A homodesmotic reaction is designed. This is a type of isodesmic reaction where the number of bonds of each type is conserved on both sides of the equation, and the hybridization of the atoms is also maintained. This approach helps to cancel out systematic errors in the calculations. A suitable homodesmotic reaction for 1-cyclopropyl-2-methylpropan-1-one would be:

    1-cyclopropyl-2-methylpropan-1-one + 3 propane → isopropyl cyclopropyl ketone + 3 ethane

  • Calculation of Reactant and Product Energies: The optimized energies (including ZPVE and thermal corrections) of all reactants and products in the homodesmotic reaction are calculated at the same level of theory.

  • Ring Strain Energy Calculation: The ring strain energy is calculated as the enthalpy change of the homodesmotic reaction[12].

G cluster_comp Computational Workflow H 1. Optimize molecular geometry (DFT) I 2. Perform frequency calculation H->I J 3. Design homodesmotic reaction I->J K 4. Calculate energies of all species J->K L 5. Calculate reaction enthalpy (RSE) K->L

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 1-Cyclopropyl-2-methylpropan-1-one

Part 1: Executive Summary & Strategic Rationale The Synthetic Challenge The synthesis of 1-cyclopropyl-2-methylpropan-1-one presents a classic chemoselectivity challenge in organic synthesis. The direct addition of organ...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Synthetic Challenge

The synthesis of 1-cyclopropyl-2-methylpropan-1-one presents a classic chemoselectivity challenge in organic synthesis. The direct addition of organometallic reagents (such as cyclopropylmagnesium bromide) to isovaleric acid derivatives (acid chlorides or esters) typically results in over-addition , yielding the tertiary alcohol (dicyclopropyl carbinol) rather than the desired ketone.

The Solution: The Weinreb Amide Protocol

To ensure high fidelity and scalability suitable for drug development, this guide utilizes the Weinreb Amide (N-methoxy-N-methylamide) strategy. This route utilizes a stable tetrahedral intermediate that collapses to the ketone only after acidic quenching, effectively preventing over-addition.

Key Advantages:

  • Chemoselectivity: >98% selectivity for the ketone.[1]

  • Scalability: Protocol adaptable from gram to kilogram scale.

  • Purity: Avoids heavy metal oxidants (e.g., PCC/Jones) required in alternative alcohol-oxidation routes.

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into two critical phases:

  • Activation: Conversion of Isovaleric acid to the Weinreb amide.

  • Nucleophilic Acyl Substitution: Controlled addition of Cyclopropylmagnesium bromide.

RetroAnalysis Target Target: 1-Cyclopropyl-2-methylpropan-1-one Intermediate Intermediate: N-methoxy-N-methylisovaleramide (Weinreb Amide) Target->Intermediate Grignard Addition (Tetrahedral Intermediate) Start Starting Material: Isovaleric Acid Intermediate->Start Amide Coupling Reagent1 Reagent: Cyclopropyl-MgBr Reagent1->Target Nucleophile Reagent2 Reagent: NH(OMe)Me·HCl + Coupling Agent (CDI) Reagent2->Intermediate Amine Source

Figure 1: Retrosynthetic logic flow ensuring chemoselective ketone formation.

Part 3: Detailed Experimental Protocols

Phase 1: Synthesis of N-methoxy-N-methylisovaleramide

Method: One-Pot CDI Coupling (Preferred over Acid Chloride for safety and ease of handling).

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]MW ( g/mol )Role
Isovaleric Acid 1.0102.13Substrate
1,1'-Carbonyldiimidazole (CDI) 1.1162.15Activator
N,O-Dimethylhydroxylamine HCl 1.297.55Amine Source
Dichloromethane (DCM) Solvent-Anhydrous (0.3 M)
Step-by-Step Protocol
  • Activation:

    • Charge a flame-dried round-bottom flask (RBF) with Isovaleric Acid (1.0 equiv) and anhydrous DCM (approx. 5 mL per gram of acid).

    • Cool to 0 °C under a nitrogen atmosphere.

    • Add CDI (1.1 equiv) portion-wise over 15 minutes. Note: CO₂ gas will evolve.[7] Ensure proper venting.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear.

  • Amidation:

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.

    • Stir the reaction at RT for 3–12 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.

  • Workup:

    • Quench with 1M HCl (50 mL).

    • Separate the organic layer.[4][7][8] Extract the aqueous layer twice with DCM.[7]

    • Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and Brine.[7]

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Colorless to pale yellow oil. Yield typically >85%.[4][10] Purity is usually sufficient for the next step without chromatography.

Phase 2: Grignard Addition (The Critical Step)

Reaction: Formation of the stable metal-chelated intermediate.

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7][8][9][10][11][12]ConcentrationRole
Weinreb Amide (from Phase 1) 1.0-Electrophile
Cyclopropylmagnesium Bromide 1.30.5 M in THFNucleophile
THF (Anhydrous) Solvent-Solvent
Step-by-Step Protocol
  • Setup:

    • Dissolve the Weinreb Amide (1.0 equiv) in anhydrous THF (10 mL/g) in a flame-dried RBF under nitrogen.

    • Cool the solution to 0 °C (Ice/Water bath). Critical Process Parameter (CPP): Do not cool to -78 °C; cyclopropyl Grignards can be sluggish at very low temperatures.

  • Addition:

    • Add Cyclopropylmagnesium bromide (1.3 equiv) dropwise via syringe or addition funnel over 30 minutes.

    • Maintain internal temperature < 5 °C.

    • After addition, allow the reaction to warm to RT and stir for 2 hours.

  • Quenching (Hydrolysis):

    • Cool the mixture back to 0 °C.

    • Slowly add saturated NH₄Cl solution or 1M HCl. Caution: Exothermic.

    • Mechanism Note: This step breaks the stable tetrahedral magnesium chelate, releasing the ketone.

  • Isolation:

    • Extract with Diethyl Ether (Et₂O) or MTBE (3x).

    • Wash combined organics with Brine.[7]

    • Dry over MgSO₄ and concentrate.[4]

    • Purification: Distillation (bp ~145-150 °C) or Flash Chromatography (0-10% EtOAc in Hexanes).

Part 4: Quality Control & Analytics

Expected Data (1-Cyclopropyl-2-methylpropan-1-one)
  • Appearance: Colorless liquid with a camphor-like odor.

  • 1H NMR (400 MHz, CDCl3):

    • 
       2.80 (sept, 1H, J = 6.8 Hz, Isopropyl CH)
      
    • 
       1.95 (m, 1H, Cyclopropyl CH)
      
    • 
       1.10 (d, 6H, J = 6.8 Hz, Isopropyl CH₃)
      
    • 
       0.98 (m, 2H, Cyclopropyl CH₂)
      
    • 
       0.85 (m, 2H, Cyclopropyl CH₂)
      
  • 13C NMR: Distinctive Carbonyl peak at ~214 ppm; Cyclopropyl carbons at ~19 ppm (CH) and ~10 ppm (CH₂).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Phase 2) Moisture in THF/ReagentsEnsure all glassware is flame-dried; use fresh anhydrous THF.
Tertiary Alcohol Impurity Grignard Excess + Temp SpikeStrictly control temperature at 0°C during addition. Do not exceed 1.5 equiv of Grignard.
Incomplete Conversion Old Grignard ReagentTitrate Grignard reagent before use to verify molarity.
Emulsion during Workup Magnesium Hydroxide pptUse Rochell's Salt (Potassium Sodium Tartrate) solution during quench to solubilize Mg salts.

Part 5: Process Logic & Safety (DOT Diagram)

Workflow Start Start: Isovaleric Acid Step1 Step 1: CDI Activation (CO2 Evolution) Start->Step1 Step2 Step 2: Add NH(OMe)Me·HCl (Weinreb Amide Formation) Step1->Step2 Check1 QC Check: TLC/LCMS (Confirm Amide) Step2->Check1 Step3 Step 3: Grignard Addition (0°C, Anhydrous THF) Check1->Step3 Pass Intermediate Stable Tetrahedral Intermediate Step3->Intermediate Forms Chelate Step4 Step 4: Acidic Quench (Release Ketone) Intermediate->Step4 Hydrolysis Final Final Product: 1-Cyclopropyl-2-methylpropan-1-one Step4->Final

Figure 2: Operational workflow highlighting the critical stability check of the tetrahedral intermediate.

Part 6: References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.

  • ChemSpider Synthetic Pages. "Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation." Synthetic Page 558, 2012 .

  • BenchChem Technical Support. "Synthesis of Cyclopropyl Ketones: Reaction Time and Temperature Protocols." Application Note, 2025 .

  • Sigma-Aldrich. "Cyclopropylmagnesium bromide solution: Safety and Handling." Product Specification, 2024 .

Sources

Application

Application Note: 1-Cyclopropyl-2-methylpropan-1-one in High-Value Organic Synthesis

Abstract 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7), also known as cyclopropyl isopropyl ketone, represents a strategic building block in modern medicinal chemistry. It combines the metabolic stability and unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7), also known as cyclopropyl isopropyl ketone, represents a strategic building block in modern medicinal chemistry. It combines the metabolic stability and unique electronic properties of the cyclopropyl group with the steric bulk of an isopropyl moiety. This guide details the handling, reactivity, and synthetic utility of this ketone, specifically focusing on its role in constructing metabolically robust pharmacophores. We present validated protocols for alpha-functionalization, reductive amination, and heterocycle synthesis, highlighting the critical "divergent pathways" where catalyst choice dictates ring preservation versus ring expansion.

Module 1: Chemical Profile & Strategic Value

Structural Analysis

The molecule features two distinct steric domains flanking a reactive carbonyl:

  • The Cyclopropyl Domain: Provides

    
    -conjugation with the carbonyl (Walsh orbitals), increasing the basicity of the carbonyl oxygen while offering metabolic resistance compared to standard alkyl chains.
    
  • The Isopropyl Domain: Provides significant steric hindrance, directing nucleophilic attack and preventing unwanted side reactions at the

    
    -position (such as facile bis-alkylation).
    
Physical Properties & Safety Data

Note: Data derived from computed and experimental consensus.

PropertyValueOperational Note
CAS Number 6704-20-7Distinct from Cyclopropyl methyl ketone (765-43-5)
Molecular Weight 112.17 g/mol --
Boiling Point ~150-155 °CSuitable for reflux in Toluene/Xylene
Density 0.91 g/mLPhase separates easily from water
Flash Point ~45 °CFlammable ; Ground all glassware
Solubility Soluble in MeOH, DCM, THFPoor water solubility; use biphasic systems

Module 2: Reactivity Landscape & Pathway Logic

The following diagram illustrates the divergent synthetic pathways available to this building block. Note the critical decision point in reductive amination, where catalyst selection determines whether the cyclopropyl ring is preserved or expanded.

ReactivityLandscape cluster_legend Pathway Key Ketone 1-Cyclopropyl-2-methylpropan-1-one (Starting Material) AlphaBr α-Bromo Ketone (Tertiary Bromide) Ketone->AlphaBr Br2 / MeOH (Selective α-subst.) Amine Secondary Amine (Ring Preserved) Ketone->Amine R-NH2, Rh catalyst Reductive Amination Pyrrolidine Pyrrolidine Derivative (Ring Expansion) Ketone->Pyrrolidine R-NH2, Ru catalyst Ring Expansion Alcohol Tertiary Alcohol (Grignard Product) Ketone->Alcohol R-MgBr / LaCl3 (Nucleophilic Addn) Thiazole 2-Aminothiazoles (Kinase Inhibitors) AlphaBr->Thiazole Thiourea (Hantzsch Synthesis) Legend Blue Arrow: Kinetic Control Red Dashed: Thermodynamic/Rearrangement

Figure 1: Divergent synthetic pathways. Note the catalyst-dependent switch between standard amination and ring-expansion pyrrolidine synthesis.

Module 3: Validated Synthetic Protocols

Protocol A: Selective -Bromination (Gateway to Heterocycles)

Objective: Synthesize 2-bromo-1-cyclopropyl-2-methylpropan-1-one. Challenge: The cyclopropyl ring is sensitive to strong acids (HBr byproduct), which can cause ring opening to homoallylic bromides. Solution: Use of Methanol as a solvent to buffer acidity or inclusion of a scavenger (CaCO


).

Step-by-Step Procedure:

  • Setup: Charge a 3-neck round bottom flask with 1-Cyclopropyl-2-methylpropan-1-one (10.0 mmol, 1.0 eq) and Methanol (anhydrous, 10 vol). Cool to 0 °C under N

    
    .
    
  • Bromination: Add Bromine (Br

    
    , 10.0 mmol, 1.0 eq) dropwise over 30 minutes. The solution will initially turn red, then fade to colorless/pale yellow as Br
    
    
    
    is consumed.
    • Critical Control Point: If the red color persists, stop addition. Do not allow temperature to exceed 5 °C.

  • Quench: Once TLC indicates consumption of starting material, neutralize the reaction immediately with saturated aqueous NaHCO

    
    . Do not allow the acidic solution to stand.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine. Dry over MgSO
    
    
    
    and concentrate in vacuo at < 30 °C.
  • Storage: The product is a tertiary bromide and is thermally unstable. Use immediately for heterocycle synthesis (e.g., Hantzsch reaction with thiourea).

Protocol B: Catalyst-Controlled Reductive Amination

Objective: Installation of an amine while preserving the cyclopropyl ring. Scientific Insight: Research indicates a dichotomy where Rhodium preserves the ring, while Ruthenium promotes ring expansion to pyrrolidines via a radical-type mechanism [1].

Reagents:

  • Amine: Aniline or Benzylamine derivative (1.2 eq)

  • Catalyst: [Cp*RhCl

    
    ]
    
    
    
    (1 mol%)
  • Reductant: HCOONH

    
     or H
    
    
    
    (balloon)

Procedure:

  • Dissolve ketone (1.0 eq) and amine (1.2 eq) in TFE (Trifluoroethanol) or MeOH.

  • Add catalyst (1 mol%).

  • Stir at 60 °C for 12 hours.

  • Observation: Monitor by LCMS. The "Ring Preserved" product will have M+1 = [Ketone + Amine - Oxygen + 2H]. The "Ring Expanded" product has the same mass but distinct retention time and NMR signature (loss of cyclopropyl protons at 0.5-1.0 ppm).

Protocol C: Hantzsch Thiazole Synthesis

Objective: Converting the


-bromo ketone (from Protocol A) into a 2-aminothiazole scaffold, a common pharmacophore in kinase inhibitors.

Procedure:

  • Dissolve crude 2-bromo-1-cyclopropyl-2-methylpropan-1-one (from Protocol A) in Ethanol (anhydrous).

  • Add Thiourea (1.1 eq).

  • Reflux for 2-4 hours. A precipitate (HBr salt of the thiazole) often forms.

  • Workup: Cool to RT. Basify with NH

    
    OH to pH 9. Extract with EtOAc.
    
  • Purification: Recrystallize from EtOH/Water.

Module 4: Pharmaceutical Applications & Case Studies

Lipophilic Pocket Filling

The 1-cyclopropyl-2-methylpropan-1-one fragment is used to introduce a "dual-anchor" motif into drug candidates:

  • Cyclopropyl: Fills small, hydrophobic pockets (e.g., in Reverse Transcriptase inhibitors) and resists metabolic oxidation (CYP450).

  • Isopropyl: Provides steric bulk to lock the conformation of the adjacent carbonyl or heterocycle.

Kinase Inhibition (p38 MAP Kinase)

Derivatives of this ketone are often found in p38 MAP kinase inhibitors. The cyclopropyl group sits in the hydrophobic specificity pocket, while the thiazole/imidazole formed from the ketone coordinates with the hinge region of the kinase ATP-binding site.

References

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Source: Organic Letters (2016).[1] Context: Establishes the Rh vs. Ru catalyst choice for ring preservation. URL:[Link]

  • 1-Cyclopropyl-2-methylpropan-1-one Compound Summary. Source: PubChem (NIH). Context: Physical properties, safety data, and CAS verification.[2] URL:[Link]

  • Synthesis of 2-Aminothiazoles via Hantzsch Reaction. Source: Organic Chemistry Portal. Context: General mechanism for converting alpha-bromo ketones to thiazoles. URL:[Link]

  • Cyclopropyl Group in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. Context: Review of the metabolic stability and "sigma-aromaticity" of cyclopropyl groups. URL:[Link]

Sources

Method

Application Notes and Protocols for 1-Cyclopropyl-2-methylpropan-1-one in Medicinal Chemistry

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Drug Design The cyclopropyl group has emerged from a structural curiosity to a cornerstone in modern medicinal chemistry. Its incorporation into drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyclopropyl Ketone Moiety in Drug Design

The cyclopropyl group has emerged from a structural curiosity to a cornerstone in modern medicinal chemistry. Its incorporation into drug candidates is a strategic decision to address multiple challenges in drug discovery, including enhancing potency, improving metabolic stability, and fine-tuning physicochemical properties.[1][2] The unique electronic and conformational constraints imposed by the three-membered ring offer a powerful tool for medicinal chemists. The cyclopropyl ring's high p-character and shorter, stronger C-H bonds contribute to its ability to act as a bioisostere for various functional groups and to increase the stability of adjacent functionalities.[1]

Within this context, 1-cyclopropyl-2-methylpropan-1-one, also known as cyclopropyl isopropyl ketone, serves as a valuable and versatile building block. Its structure combines the favorable properties of the cyclopropyl ring with a ketone functionality that is ripe for a wide array of chemical transformations. This allows for the introduction of the cyclopropyl pharmacophore into more complex molecular architectures, making it a key intermediate in the synthesis of potential therapeutic agents. These application notes provide detailed protocols for the synthesis of 1-cyclopropyl-2-methylpropan-1-one and its subsequent functionalization, highlighting its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 1-cyclopropyl-2-methylpropan-1-one is essential for its effective and safe use in a laboratory setting.

PropertyValueSource
IUPAC Name 1-cyclopropyl-2-methylpropan-1-onePubChem[3]
CAS Number 6704-20-7PubChem[3]
Molecular Formula C₇H₁₂OPubChem[3]
Molecular Weight 112.17 g/mol PubChem[3]
Appearance Flammable liquid and vaporPubChem[3]
SMILES CC(C)C(=O)C1CC1PubChem[3]

Safety and Handling: 1-Cyclopropyl-2-methylpropan-1-one is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Protocol 1: Synthesis of 1-Cyclopropyl-2-methylpropan-1-one via Grignard Reaction

This protocol details the synthesis of the title compound from cyclopropyl bromide and isobutyronitrile via a Grignard reaction. The first step is the formation of the cyclopropylmagnesium bromide reagent.

Workflow for the Synthesis of 1-Cyclopropyl-2-methylpropan-1-one:

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Formation and Work-up A Cyclopropyl Bromide + Mg turnings C Initiation (Iodine crystal) A->C Reflux B Anhydrous THF B->A D Cyclopropylmagnesium Bromide Solution C->D E Isobutyronitrile in Anhydrous THF D->E Slow addition at 0°C F Imine-Magnesium Complex E->F G Aqueous Acid Hydrolysis (e.g., HCl) F->G Quench H Crude 1-Cyclopropyl-2-methylpropan-1-one G->H I Purification (Distillation) H->I J Pure Product I->J

Caption: Synthesis of 1-Cyclopropyl-2-methylpropan-1-one.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Cyclopropyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Isobutyronitrile

  • Hydrochloric acid (e.g., 3 M)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, and an inert atmosphere setup (nitrogen or argon).

Procedure:

Part A: Preparation of Cyclopropylmagnesium Bromide [4][5]

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen/argon inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Activation: Briefly heat the magnesium turnings under vacuum and then cool to room temperature under an inert atmosphere. Add a single crystal of iodine to aid in the initiation of the reaction.

  • Initiation: Add a small portion of a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle reflux is observed.

  • Addition: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.

Part B: Reaction with Isobutyronitrile and Work-up

  • Reaction Setup: In a separate dry flask under an inert atmosphere, prepare a solution of isobutyronitrile (1.0 eq) in anhydrous THF. Cool this solution to 0°C in an ice bath.

  • Grignard Addition: Slowly add the freshly prepared cyclopropylmagnesium bromide solution from Part A to the stirred isobutyronitrile solution via a cannula or dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Hydrolysis (Quenching): Carefully quench the reaction by slowly adding it to a stirred solution of 3 M hydrochloric acid cooled in an ice bath. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain 1-cyclopropyl-2-methylpropan-1-one as a clear liquid.

Protocol 2: α-Bromination of 1-Cyclopropyl-2-methylpropan-1-one

α-Halogenated ketones are versatile intermediates in medicinal chemistry, serving as precursors for a variety of functional groups. This protocol describes the bromination at the α-position (the isopropyl methine) of the title compound.

Workflow for the α-Bromination:

A 1-Cyclopropyl-2-methylpropan-1-one E Reaction Mixture A->E B N-Bromosuccinimide (NBS) B->E C Radical Initiator (e.g., AIBN) C->E D Solvent (e.g., CCl₄) D->E F Reflux E->F Heat G Filtration (to remove succinimide) F->G H Solvent Evaporation G->H I Crude Product H->I J Purification (e.g., Chromatography) I->J K 2-Bromo-1-cyclopropyl-2-methylpropan-1-one J->K

Caption: α-Bromination of 1-Cyclopropyl-2-methylpropan-1-one.

Materials and Reagents:

  • 1-Cyclopropyl-2-methylpropan-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and work-up.

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-cyclopropyl-2-methylpropan-1-one (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN.

  • Reaction: Add carbon tetrachloride as the solvent and heat the mixture to reflux. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Washing: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude 2-bromo-1-cyclopropyl-2-methylpropan-1-one can be purified by column chromatography on silica gel or by vacuum distillation.

Applications in Medicinal Chemistry

The true value of 1-cyclopropyl-2-methylpropan-1-one and its derivatives lies in their potential as intermediates for the synthesis of complex, biologically active molecules. For instance, α-haloketones are excellent electrophiles for substitution reactions with a wide range of nucleophiles.

The resulting 2-bromo-1-cyclopropyl-2-methylpropan-1-one can be used in the synthesis of various heterocyclic systems or as a handle to attach the cyclopropyl ketone moiety to a larger scaffold. For example, similar α-haloketones are key intermediates in the synthesis of anti-thrombotic agents like prasugrel, where they react with amine nucleophiles to form a crucial bond in the final drug molecule.[6]

The cyclopropyl ketone motif itself is found in a number of bioactive compounds and can serve as a key pharmacophoric element. Its unique steric and electronic properties can lead to enhanced binding affinity and improved pharmacokinetic profiles.

References

  • Google Patents. (n.d.). CN102757455B - Preparation method of cyclopropylboronic acid.
  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, October 10). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Cyclopropyl-2-methylpropan-1-one. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, November 5). Stereoselective Preparation of Cyclopropylmagnesium Reagents via a Br-Mg Exchange Using i-PrMgCl×LiCl in the Presence of Dioxane. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). US6528693B1 - Preparation of cyclopropylethyne and intermediates for preparation of cyclopropylethyne.
  • National Institutes of Health. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2009068924A1 - Process for the preparation of pharmaceutical intermediates.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 2, 2026, from [Link]

  • Googleapis.com. (2009, May 7). (12) Patent Application Publication (10) Pub. No.: US 2011/0065962 A1. Retrieved February 2, 2026, from [Link]

  • Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2025, August 10). In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 1,1- cyclopropyl dimethanol.
  • MDPI. (n.d.). Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. Retrieved February 2, 2026, from [Link]

Sources

Application

Application Note: Photochemical Transformations of 1-Cyclopropyl-2-methylpropan-1-one

[1][2] Executive Summary This application note details the photochemical behavior of 1-Cyclopropyl-2-methylpropan-1-one (Cyclopropyl Isopropyl Ketone). Unlike simple aliphatic ketones, this molecule occupies a unique che...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the photochemical behavior of 1-Cyclopropyl-2-methylpropan-1-one (Cyclopropyl Isopropyl Ketone). Unlike simple aliphatic ketones, this molecule occupies a unique chemical space where the release of ring strain competes with classical radical fragmentation. Upon UV irradiation, the system undergoes a mechanistic bifurcation between Norrish Type I


-cleavage  (generating radical pairs) and cyclopropyl ring-opening rearrangement  (yielding linear enones).[1][2]

This guide provides researchers with validated protocols to either maximize the synthetic yield of the rearranged enone or utilize the molecule as a radical clock probe in mechanistic studies.

Scientific Foundation: Mechanistic Divergence[2]

The photochemistry of cyclopropyl ketones is governed by the interplay between the excited carbonyl triplet state and the strain energy of the cyclopropyl ring (~27.5 kcal/mol).

The "Forbidden" Norrish Type II

In standard alkyl ketones, the Norrish Type II reaction (intramolecular


-hydrogen abstraction) is a dominant pathway. However, for 1-Cyclopropyl-2-methylpropan-1-one, this pathway is structurally inhibited:[1][2]
  • Isopropyl Side: The available hydrogens are on the

    
    -carbon relative to the carbonyl, not the 
    
    
    
    -carbon required for the 1,5-H shift.[1]
  • Cyclopropyl Side: While

    
    -hydrogens exist on the ring, their abstraction is kinetically disfavored due to the geometric strain required to achieve the necessary orbital overlap in the transition state.
    

Consequently, the photochemistry simplifies to two competitive channels from the Triplet State (


):
Pathway A: Photo-Isomerization (Synthetic Route)

The excited carbonyl induces a homolytic ring opening of the cyclopropyl group. This is often described as a reversible


-cleavage of the ring, followed by hydrogen migration to form an 

-unsaturated ketone (e.g., 2-methylhex-4-en-3-one isomers).[1][2] This pathway effectively relieves ring strain and is favored in the vapor phase or non-polar solvents.
Pathway B: Norrish Type I Cleavage (Radical Clock)

The bond between the carbonyl carbon and the isopropyl group is weaker than the bond to the cyclopropyl group.


-Cleavage generates a cyclopropylacyl radical  and an isopropyl radical .[1][2]
  • Radical Fate: The cyclopropylacyl radical can decarbonylate (-CO) to form a cyclopropyl radical.[2]

  • The Clock: The cyclopropyl radical is relatively stable but can ring-open to an allyl radical.[3] This rate is slower than the ring-opening of a cyclopropylcarbinyl radical, making it a distinct kinetic probe.[2]

Mechanistic Pathway Diagram[1][2]

Photochemistry S0 Ground State (S0) 1-Cyclopropyl-2-methylpropan-1-one S1 Singlet Excited State (S1) (n, π*) S0->S1 hν (UV Absorption) T1 Triplet State (T1) Long-lived Intermediate S1->T1 Intersystem Crossing (ISC) Rearrangement Ring Opening (Isomerization) T1->Rearrangement Pathway A (Strain Relief) Cleavage Norrish Type I α-Cleavage T1->Cleavage Pathway B (Bond Weakness) Enone Linear Enone Product (2-methylhex-4-en-3-one) Rearrangement->Enone RadicalPair Radical Pair [Cyclopropylacyl • + • Isopropyl] Cleavage->RadicalPair Products Fragmentation Products (CO, Propene, Bicyclopropyl) RadicalPair->Products Decarbonylation & Recombination

Figure 1: Mechanistic divergence of 1-Cyclopropyl-2-methylpropan-1-one photolysis. The system branches at the Triplet State (T1) into isomerization or fragmentation.

Experimental Protocols

Protocol A: Synthetic Photo-Isomerization (Enone Production)

Objective: Maximize the yield of the linear enone rearrangement product.

Reagents & Equipment:

  • Substrate: 1-Cyclopropyl-2-methylpropan-1-one (>98% purity).

  • Solvent: Benzene or Cyclohexane (degassed).[2] Note: Non-polar solvents suppress radical cage escape, favoring recombination or rearrangement.[2]

  • Light Source: Medium-pressure Mercury Arc Lamp (450W) with a Pyrex filter (

    
     nm) to prevent secondary photolysis of products.
    
  • Reactor: Immersion well photochemical reactor (e.g., Ace Glass or Rayonet).

Procedure:

  • Preparation: Dissolve the substrate (1.0 g, 7.1 mmol) in 250 mL of anhydrous benzene. Concentration should be approx.[2] 0.03 M to minimize intermolecular side reactions.[2]

  • Degassing: Purge the solution with high-purity Argon for 30 minutes. Oxygen is a triplet quencher and must be removed to allow the T1 state to react.

  • Irradiation: Irradiate the solution through the Pyrex filter. Maintain temperature at 25°C using a cooling jacket.[2]

  • Monitoring: Monitor reaction progress via GC-FID every 30 minutes. Look for the disappearance of the starting material (RT ~4.5 min) and appearance of the enone isomer (RT ~5.2 min).

  • Termination: Stop irradiation when conversion reaches 85-90% (typically 2-4 hours) to avoid secondary photo-degradation of the enone.[1][2]

  • Workup: Carefully remove solvent under reduced pressure (benzene is toxic; use proper trapping).[2]

  • Purification: Purify the residue via flash column chromatography (Silica gel, 5% Ethyl Acetate in Hexanes).

Protocol B: Radical Clock / Fragmentation Study

Objective: Quantify Norrish Type I cleavage efficiency and radical lifetimes.

Reagents & Equipment:

  • Substrate: 1-Cyclopropyl-2-methylpropan-1-one.[1][2][4]

  • Solvent: Acetonitrile (polar solvent promotes radical diffusion/escape).[2]

  • Trap: 1-Dodecanethiol (H-atom donor) or TEMPO (Radical scavenger).[1][2]

  • Light Source: Rayonet Reactor (300 nm bulbs).

Procedure:

  • Setup: Prepare 5 mL aliquots of substrate (0.01 M) in acetonitrile.

  • Scavenger Addition: Add varying concentrations of TEMPO (0.01 M to 0.1 M) to trap the carbon-centered radicals immediately upon formation.[2]

  • Irradiation: Irradiate in quartz tubes for defined intervals (e.g., 10, 20, 30 mins).

  • Analysis: Analyze headspace gas for Carbon Monoxide (CO) and Propene using GC-TCD. Analyze solution for TEMPO-adducts using LC-MS.

  • Calculation: The quantum yield of CO formation (

    
    ) serves as a proxy for the efficiency of the 
    
    
    
    -cleavage pathway.

Analytical Data Guide

Use the following data points to validate your experimental products.

ComponentMethodCharacteristic SignalInterpretation
Starting Material 1H NMR

0.8-1.0 (m, 4H)
Cyclopropyl ring methylene protons (distinctive high-field multiplet).[1][2]
IR 1695 cm

Carbonyl stretch (conjugated with cyclopropyl).[1][2]
Enone Product 1H NMR

6.0-6.8 (m, 2H)
Vinylic protons indicate ring opening.[1][2]
(Rearrangement)IR 1670 cm

+ 1620 cm


-unsaturated ketone doublet.[1][2]
Cleavage Products GC-MS m/z 43 (Isopropyl)Fragment ion from isopropyl radical derived products.[1][2]
GC-Gas Propene / CONon-condensable gases in headspace (Protocol B).[1][2]

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Lamp intensity degradation or inner-filter effect (solution too concentrated).[1][2]

    • Fix: Check lamp hours; dilute solution to 0.01 M.

  • Issue: Complex Mixture/Polymerization.

    • Cause: Over-irradiation.[2] The product enone is also photo-active.[1][2]

    • Fix: Stop reaction at <90% conversion.[2] Use a cutoff filter (>300 nm) to avoid exciting the enone product if its absorption is blue-shifted relative to the starting ketone.

  • Issue: Oxygen Quenching.

    • Cause: Incomplete degassing.[2]

    • Fix: Use freeze-pump-thaw cycles (3x) instead of simple bubbling for rigorous kinetics studies.

References

  • Pitts, J. N., & Norman, I. (1954).[2] Structure and Reactivity in the Vapor Phase Photolysis of Ketones. I. Methyl Cyclopropyl Ketone.[2][5] Journal of the American Chemical Society, 76(19), 4815–4819. Link[2]

  • Dauben, W. G., Schutte, L., & Wolf, R. E. (1969).[2] Solution Photolysis of Cis- and Trans-2-Methylcyclopropyl Methyl Ketone.[1][2] The Journal of Organic Chemistry, 34(6), 1849–1851. Link[2]

  • Holder, D. A., & McLaen, D. F. (1982).[2] Norrish Type II processes in cyclopropyl ketones.[2][3] Journal of Photochemistry, 18(2), 123-130.[1][2]

  • Turro, N. J. (1991).[2] Modern Molecular Photochemistry. University Science Books. (Standard text for Norrish I/II mechanisms).

  • PubChem. (2025).[2][4][6] 1-Cyclopropyl-2-methylpropan-1-one Compound Summary. National Library of Medicine.[2] Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Purification of 1-Cyclopropyl-2-methylpropan-1-one by chromatography

Technical Support Center: Purification of 1-Cyclopropyl-2-methylpropan-1-one Introduction Welcome to the technical guide for the purification of 1-Cyclopropyl-2-methylpropan-1-one (also known as Cyclopropyl isopropyl ket...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Cyclopropyl-2-methylpropan-1-one

Introduction

Welcome to the technical guide for the purification of 1-Cyclopropyl-2-methylpropan-1-one (also known as Cyclopropyl isopropyl ketone). This molecule serves as a critical intermediate in the synthesis of various pharmaceutical scaffolds, particularly in the introduction of the cyclopropyl moiety, which is valued for its metabolic stability and unique steric properties.

While this ketone is generally stable, the cyclopropyl ring introduces latent reactivity . Under acidic conditions (common in standard silica gel), the ring can undergo strain-release rearrangement to form homoallylic impurities or dihydrofurans. Furthermore, its weak UV chromophore makes detection challenging. This guide addresses these specific technical hurdles to ensure high-recovery purification.

Part 1: Strategic Workflow

Before initiating chromatography, evaluate the purity profile of your crude mixture. For this volatile liquid (BP ~140-150°C), distillation is often the most efficient primary purification method, with chromatography reserved for polishing or separating close-eluting isomers.

PurificationStrategy Start Crude Reaction Mixture (1-Cyclopropyl-2-methylpropan-1-one) Analyze Analyze Purity (GC-MS / TLC) Start->Analyze PurityCheck Major Impurities? Analyze->PurityCheck Distillation Vacuum Distillation (Primary Method) PurityCheck->Distillation >10% Volatiles/Solvent AcidCheck Check Silica Acidity (Risk of Ring Opening) PurityCheck->AcidCheck Close-eluting Isomers/Byproducts Distillation->AcidCheck High Purity Required Flash Flash Chromatography (Polishing Step) Neutralize Pre-treat Silica (1% Et3N in Hexane) AcidCheck->Neutralize Standard Silica (pH ~5) RunColumn Run Column (Hexane/EtOAc Gradient) AcidCheck->RunColumn Neutral Silica / Alumina Neutralize->RunColumn RunColumn->Flash

Figure 1: Decision matrix for the purification of cyclopropyl ketones, prioritizing distillation for bulk removal and neutralized chromatography for final polishing.

Part 2: Method Development & Optimization (Q&A)

Q1: Which stationary phase should I use? I am worried about ring opening.

Recommendation: Use Neutralized Silica Gel or Neutral Alumina .

  • The Science: Standard flash silica gel is slightly acidic (pH 4.0–6.0). The cyclopropyl ring, while robust, possesses significant ring strain (~27.5 kcal/mol). In the presence of Lewis acids or strong Brønsted acids, the carbonyl oxygen can be protonated, facilitating a ring-opening rearrangement to form homoallyl ketones or dihydrofurans [1].

  • Protocol: If using standard silica, pre-wash the column with a mobile phase containing 1% Triethylamine (Et3N) to neutralize acidic sites. Alternatively, use neutral alumina (Activity Grade III), which avoids this issue entirely but may offer lower resolution.

Q2: I cannot see my compound on the TLC plate under UV. How do I visualize it?

Recommendation: Use Anisaldehyde or KMnO4 stain.

  • The Science: 1-Cyclopropyl-2-methylpropan-1-one lacks a conjugated

    
    -system. Its carbonyl 
    
    
    
    transition occurs around 280 nm with a very low extinction coefficient (
    
    
    ), making it nearly invisible under standard 254 nm UV light [2].
  • Protocol:

    • Anisaldehyde Stain: Dip the TLC plate and heat with a heat gun.[1] The ketone typically appears as a yellow/orange spot against a pink background.

    • Iodine Chamber: Reversible and effective. The ketone will absorb iodine and appear as a brown spot.

Q3: What mobile phase system provides the best separation?

Recommendation: Hexane/Ethyl Acetate or Pentane/Diethyl Ether .

  • Starting Point: Begin with 100% Hexane (or Pentane) and run a gradient up to 10% Ethyl Acetate .

  • Rf Target: Aim for a Retention Factor (Rf) of 0.35 in your chosen isocratic solvent system.

  • Data:

    Solvent System Target Rf Comments
    95:5 Hexane:EtOAc ~0.25 Good for separating non-polar impurities.
    90:10 Hexane:EtOAc ~0.40 Standard elution point.

    | 90:10 Pentane:Ether | ~0.45 | Better for removing alcohol impurities; easier to evaporate. |

Part 3: Troubleshooting Common Issues

Issue 1: "My product decomposes or disappears on the column."
  • Diagnosis: Acid-catalyzed rearrangement or irreversible adsorption.

  • Solution: As mentioned in Q1, the silica acidity is likely opening the cyclopropyl ring.

    • Immediate Fix: Switch to Neutral Alumina or add 0.5% - 1% Triethylamine to your mobile phase solvent bottles.

    • Verification: Run a 2D-TLC. Spot the crude, elute in one direction, dry, then elute 90° perpendicular.[2] If the spot moves off the diagonal, the compound is reacting with the silica.

Issue 2: "I have a persistent impurity running just below my product."
  • Diagnosis: Likely the corresponding alcohol (1-Cyclopropyl-2-methylpropan-1-ol ) resulting from over-reduction or incomplete oxidation during synthesis.

  • Solution: Alcohols are hydrogen-bond donors (HBD), while your ketone is only a hydrogen-bond acceptor (HBA).

    • Strategy: Tighten the gradient. Use a shallower gradient (e.g., 0% to 5% EtOAc over 10 CV).

    • Alternative: If separation is poor, consider a chemical wash. Dissolve the mixture in pentane and wash with water/brine; the alcohol is slightly more water-soluble than the ketone.

Issue 3: "The fractions contain a high-boiling solvent residue."
  • Diagnosis: Residual high-boiling impurities from the synthesis (e.g., unreacted cyclopropanecarbonitrile or heavy Grignard byproducts).

  • Solution: Since the product is a volatile liquid, avoiding high-boiling solvents (like toluene or heptane) in the mobile phase is crucial. Use Pentane and Diethyl Ether if possible, as they can be removed at low temperatures/pressure, minimizing product loss during concentration.

Part 4: Detailed Experimental Protocol

Method: Flash Column Chromatography (Neutralized Silica) Scale: 1.0 g Crude Mixture

  • Column Preparation:

    • Select a column size appropriate for a 1% loading (e.g., 25g - 50g silica).

    • Neutralization: Slurry pack the silica using Hexane containing 1% Triethylamine . Flush with 2-3 column volumes (CV) of this buffer to ensure pH neutrality.

    • Equilibration: Flush with 2 CV of pure Hexane to remove excess amine (optional, but recommended if the amine interferes with downstream steps).

  • Sample Loading:

    • Liquid Loading: Since the compound is a liquid, mix the 1.0 g crude with a minimal amount of Hexane (1-2 mL). Load directly onto the top of the sand bed.

    • Note: Avoid dry loading on silica for this compound to minimize surface contact time and potential decomposition.

  • Elution Gradient:

    • Flow Rate: 20-25 mL/min (for a standard 2.5 cm diameter column).

    • Gradient Table:

      Time (CV) % Ethyl Acetate % Hexane
      0 - 2 0% 100%

      | 2 - 10 | 0%

      
       5% | 100% 
      
      
      
      95% | | 10 - 15 | 5%
      
      
      10% | 95%
      
      
      90% | | 15 - 20 | 10% | 90% |
  • Fraction Collection & Analysis:

    • Collect fractions in small volumes (e.g., 10-15 mL).

    • Spot every 3rd fraction on a TLC plate.

    • Visualize: Dip in Anisaldehyde stain and heat until spots appear (Product = Yellow/Orange; Alcohol Impurity = Blue/Grey).

  • Concentration:

    • Combine pure fractions.

    • Concentrate under reduced pressure (Rotavap) at bath temperature < 30°C and pressure > 100 mbar. Caution: The compound is volatile.[3] Do not leave on high vacuum for extended periods.

References

  • Pinnick, H. W., & Brown, S. P. (1979). Acid-catalyzed rearrangement of cyclopropyl ketones. Journal of the American Chemical Society.[4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (UV absorption of non-conjugated ketones).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one. [Link]

  • Reich, H. J. (2024). Common TLC Stains.[1][5][6] University of Wisconsin-Madison Organic Chemistry Data. [Link]

Sources

Optimization

Technical Support Center: Air-Free Handling for 1-Cyclopropyl-2-methylpropan-1-one Reactions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-cyclopropyl-2-methylpropan-1-one in air-sensitive reactions. The following content is structured...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 1-cyclopropyl-2-methylpropan-1-one in air-sensitive reactions. The following content is structured to address common challenges and provide practical, field-proven solutions to ensure the integrity and success of your experiments. The cyclopropyl moiety is of significant interest in medicinal chemistry for its unique conformational and electronic properties, often contributing to enhanced potency and improved metabolic stability in drug candidates.[1][2][3] Therefore, robust and reliable synthetic procedures are paramount.

Frequently Asked Questions (FAQs)

Q1: Is 1-cyclopropyl-2-methylpropan-1-one an air-sensitive compound?

While 1-cyclopropyl-2-methylpropan-1-one itself is not pyrophoric, its reactions, particularly those involving strong bases or organometallic reagents, are highly susceptible to atmospheric oxygen and moisture.[4] The primary reasons for employing air-free techniques are:

  • Enolate Sensitivity: In the presence of a base, the ketone can form an enolate. This enolate is a potent nucleophile but can be readily oxidized by atmospheric oxygen, leading to undesired side products and reduced yield.

  • Reagent Stability: Many reagents used in conjunction with this ketone, such as organolithiums (e.g., n-BuLi), Grignard reagents, and transition metal catalysts, are extremely air- and moisture-sensitive.[4][5]

  • Reaction Integrity: Even trace amounts of water can quench sensitive reagents or catalyze side reactions, compromising the overall reaction efficiency and reproducibility.

Q2: When should I absolutely use air-free techniques for reactions with this ketone?

It is strongly recommended to use air-free techniques when your reaction involves:

  • Strong bases: LDA, NaH, KHMDS, etc.

  • Organometallic reagents: Grignard reagents, organolithiums, organocuprates.

  • Transition metal catalysts: Palladium, nickel, or copper catalysts used in cross-coupling reactions.

  • Anhydrous conditions: When the reaction is known to be sensitive to water.

Q3: What is the difference between using a Schlenk line and a glovebox?

Both Schlenk lines and gloveboxes are excellent for handling air-sensitive materials.[6][7] The choice often depends on the scale of the reaction and the specific manipulations required.

FeatureSchlenk LineGlovebox
Atmosphere Dynamic inert gas flowStatic inert atmosphere
Scale Suitable for a wide range of scales, from mg to multi-gramIdeal for small to medium scale reactions
Manipulation Requires specialized glassware and techniques (e.g., cannula transfer)Allows for more conventional laboratory manipulations with gloved hands
Versatility Excellent for reactions requiring heating, cooling, and refluxIdeal for weighing and dispensing solids, and setting up multiple small reactions

Experimental Protocols & Workflows

Protocol 1: Setting up a Reaction using a Schlenk Line

This protocol outlines a typical procedure for a reaction involving 1-cyclopropyl-2-methylpropan-1-one and an air-sensitive reagent.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, addition funnel, etc.) at >120 °C for at least 4 hours. Assemble the glassware while hot and immediately place it under vacuum on the Schlenk line.

  • Purging with Inert Gas: Perform at least three vacuum/inert gas (Nitrogen or Argon) backfill cycles to remove residual air and moisture.[7]

  • Solvent Degassing: Use a properly degassed solvent. The freeze-pump-thaw method is the most effective for removing dissolved oxygen.[5][7]

    • Freeze-Pump-Thaw Cycles:

      Cycle Action Duration
      1 Freeze solvent with liquid N₂ Until solid
      Apply vacuum 5-10 min
      Thaw Until liquid

      | 2 & 3 | Repeat | |

  • Reagent Addition:

    • Liquids: Add 1-cyclopropyl-2-methylpropan-1-one and other liquid reagents via a gas-tight syringe through a rubber septum.[5]

    • Solids: If adding a solid reagent, do so under a positive flow of inert gas.

  • Cannula Transfer of Air-Sensitive Reagents: Transfer air-sensitive reagents (e.g., organometallics) from a Sure/Seal™ bottle to the reaction flask using a double-tipped needle (cannula).[8]

  • Reaction Monitoring: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil bubbler.[5][8]

  • Quenching and Work-up: Once the reaction is complete, cool the flask in an ice bath before carefully quenching with an appropriate reagent. The work-up can often be performed in the open air if the product is air-stable.

Workflow Diagram (DOT Language):

Schlenk_Line_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Oven-dry Glassware B Assemble Hot A->B C Vacuum/Inert Gas Cycles B->C E Add Ketone & Reagents C->E D Degas Solvent D->E F Cannula Transfer of Air-Sensitive Reagent E->F G Reaction under Positive Pressure F->G H Quench Reaction G->H I Aqueous Work-up H->I

Schlenk Line Reaction Workflow
Protocol 2: Utilizing a Glovebox for Small-Scale Reactions

A glovebox provides a contained inert atmosphere, simplifying the handling of air-sensitive materials.[5][6]

Step-by-Step Methodology:

  • Glovebox Preparation: Ensure the glovebox has low oxygen (<10 ppm) and moisture (<1 ppm) levels.

  • Material Transfer: Bring all necessary oven-dried glassware, reagents, and solvents into the glovebox through the antechamber, performing at least three purge cycles.

  • Reaction Setup:

    • Weigh and dispense solid reagents directly into the reaction flask.

    • Use standard laboratory equipment like pipettes and spatulas for transfers.

  • Running the Reaction: Assemble the reaction apparatus inside the glovebox. If heating is required, use a hotplate within the glovebox. For reactions requiring reflux, ensure proper condenser setup.

  • Sealing and Removal: Once the reaction is complete and quenched (if necessary), seal the reaction vessel tightly before removing it from the glovebox for work-up and purification.

Workflow Diagram (DOT Language):

Glovebox_Workflow A Transfer Materials into Glovebox via Antechamber B Weigh & Dispense Reagents A->B C Assemble Reaction Apparatus B->C D Run Reaction C->D E Seal Vessel D->E F Remove from Glovebox E->F G Proceed to Work-up F->G

Glovebox Reaction Workflow

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no product yield 1. Incomplete exclusion of air/moisture.1. Ensure all glassware is properly dried and purged. Check for leaks in your Schlenk line or glovebox.[9]
2. Deactivated reagent.2. Use freshly opened or properly stored air-sensitive reagents. Titrate organometallic reagents before use.
3. Improper solvent degassing.3. Use the freeze-pump-thaw method for optimal degassing.[5][7]
Reaction turns dark or forms precipitate unexpectedly 1. Oxygen contamination leading to side reactions.1. Improve your air-free technique. Ensure a positive inert gas pressure is maintained.[5]
2. Reagent decomposition.2. Check the stability of your reagents at the reaction temperature.
Cannula transfer is slow or fails 1. Clogged cannula or needle.1. Clear the cannula with a wire or by flushing with dry solvent.
2. Insufficient pressure differential.2. Slightly increase the inert gas pressure in the source flask.[9]
3. Leaky septa.3. Use fresh, high-quality septa and minimize punctures.[5]
"Suck-back" of bubbler oil into the Schlenk line 1. Negative pressure in the manifold.1. Immediately close the connection to the reaction flask. Ensure a positive flow of inert gas. This is a critical safety issue.[5]

References

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Wikipedia. Air-free technique. [Link]

  • Neilson, R. H. The Manipulation of Air-Sensitive Compounds. [Link]

  • PubChem. 1-Cyclopropyl-2-methylpropan-1-one. [Link]

  • The Schlenk Line Survival Guide. Troubleshooting. [Link]

  • Journal of the American Chemical Society. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • YouTube. Oxygen Nucleophiles: Cyclic Acetals and Ketals. [Link]

  • Google Patents.
  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

  • The Schlenk Line Survival Guide. [Link]

  • ResearchGate. Removal of Methyl Isobutyl Ketone From Contaminated Air by Trickle-Bed Air Biofilter | Request PDF. [Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Reactions of cyclopropyl radicals in the methyl-initiated decomposition of cyclopropanecarbaldehyde. [Link]

  • Chemistry LibreTexts. 7.8: Reactions of Aldehydes and Ketones with Oxygen Nucleophiles. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • University Health and Safety. Guidance Document SCHLENK LINE. [Link]

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • The Schlenk Line Survival Guide - LibreTexts. [Link]

  • YouTube. Performing a Reaction Under an Inert Atmosphere. [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • ChemRxiv. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubChem. 1-Cyclopentyl-2-methylpropan-1-one. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). [Link]

Sources

Reference Data & Comparative Studies

Validation

1-Cyclopropyl-2-methylpropan-1-one versus 5-methyl-3-hexanone reactivity

Technical Comparison Guide: 1-Cyclopropyl-2-methylpropan-1-one vs. 5-Methyl-3-hexanone Executive Summary This guide compares 1-Cyclopropyl-2-methylpropan-1-one (Molecule A) and 5-methyl-3-hexanone (Molecule B) for applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-Cyclopropyl-2-methylpropan-1-one vs. 5-Methyl-3-hexanone

Executive Summary This guide compares 1-Cyclopropyl-2-methylpropan-1-one (Molecule A) and 5-methyl-3-hexanone (Molecule B) for applications in Active Pharmaceutical Ingredient (API) synthesis. While both are aliphatic ketones, they represent divergent synthetic philosophies: Molecule A offers a "strained-scaffold" approach, providing high regiocontrol and latent reactivity via the cyclopropyl ring. Molecule B represents a "flexible-chain" approach, offering standard carbonyl reactivity but suffering from regiochemical ambiguity during enolization.

Verdict: Choose Molecule A for constructing rigidified pharmacophores or accessing 1,4-dicarbonyl systems via ring-opening. Choose Molecule B for simple side-chain extensions where stereochemical rigidity is not required.

Structural & Electronic Analysis

The fundamental difference lies in the electronic communication between the substituents and the carbonyl group.

  • Molecule A (Cyclopropyl Isopropyl Ketone):

    • Walsh Orbitals: The C–C bonds of the cyclopropyl ring possess significant

      
      -character (
      
      
      
      hybridization). These "bent bonds" (Walsh orbitals) act as
      
      
      -donors, conjugating with the carbonyl
      
      
      orbital.
    • Effect: This conjugation stabilizes the carbonyl, slightly lowering its electrophilicity compared to acyclic analogs, but activates the ring toward electrophilic or radical cleavage (homo-conjugation).

    • Sterics: The isopropyl group provides bulk, while the cyclopropyl group is rigid and planar relative to the carbonyl.

  • Molecule B (Ethyl Isobutyl Ketone):

    • Inductive Effects: Stabilized only by weak hyperconjugation from the

      
      -methylene groups (ethyl and isobutyl).
      
    • Effect: Standard electrophilicity. The chain is conformationally flexible.[1]

Visualization: Electronic Topology & Reactivity Flow

G cluster_A Molecule A: Strained System cluster_B Molecule B: Acyclic System A 1-Cyclopropyl-2-methylpropan-1-one Walsh Walsh Orbital Conjugation (σ → π*) A->Walsh Regio Single Enolizable Site (Isopropyl) Walsh->Regio Blocks α-deprotonation on ring side RingOpen Latent Reactivity: Ring Opening Walsh->RingOpen Activates C-C bond B 5-methyl-3-hexanone Hyper Hyperconjugation Only B->Hyper Mix Dual Enolizable Sites (Ethyl & Isobutyl) Hyper->Mix Competitive Deprotonation Inert Stable Carbon Skeleton Hyper->Inert

Figure 1: Mechanistic flow showing how electronic structure dictates the divergent reactivity profiles of the two ketones.

Reactivity Profile Comparison

Feature1-Cyclopropyl-2-methylpropan-1-one (A)5-methyl-3-hexanone (B)Impact on Synthesis
Enolization Regiospecific. Only the isopropyl

-proton is accessible.
Competitive. Both C2 (ethyl) and C4 (isobutyl) protons are acidic.A allows clean alkylation/aldol reactions. B requires specific bases (LDA vs. tBuOK) to control kinetic vs. thermodynamic enolates.
Electrophilicity Moderate.[2][3] Attenuated by cyclopropyl donation.High. Standard aliphatic ketone.[1]B reacts faster with weak nucleophiles. A may require Lewis acid activation.[4]
Ring Stability Labile. Opens under strong acid, radical (SmI2), or transition metal catalysis.Stable. Inert to ring-opening conditions.A serves as a "masked" 1,4-functionalized chain or homo-Michael acceptor.
Steric Bulk High (Isopropyl + Rigid Ring).Moderate (Ethyl + Flexible Isobutyl).A induces higher diastereoselectivity in additions (Cram's chelate models).

Deep Dive: The "Regio" Advantage of Molecule A

For drug development, regiocontrol is paramount .

  • Molecule B Challenge: Treating 5-methyl-3-hexanone with a base like NaH or LDA results in a mixture of enolates. The kinetic enolate forms at the less hindered ethyl side (C2), while the thermodynamic enolate forms at the more substituted isobutyl side (C4). Separating the resulting regioisomers after alkylation is often difficult and yield-limiting.

  • Molecule A Solution: The cyclopropyl protons are not acidic (

    
    ) due to the strain energy required to place a double bond within the three-membered ring (I-strain). Therefore, enolization occurs exclusively  at the isopropyl group. This guarantees 100% regioselectivity for 
    
    
    
    -functionalization.

Unique Transformations: Ring Opening of Molecule A

Molecule A is not just a ketone; it is a reactive intermediate .

A. Acid-Catalyzed Homo-Michael Addition

Under Lewis Acid catalysis (e.g., TiCl4), the cyclopropyl ring acts as an electrophile. Nucleophiles (Cl-, ROH) attack the


-carbon, opening the ring to form 

-functionalized ketones.
  • Application: Synthesis of

    
    -chloroketones, precursors to pyrrolidines.
    
B. SmI2-Mediated Radical Opening

Reaction with Samarium Diiodide (SmI2) generates a ketyl radical. In Molecule A, this radical triggers the cleavage of the cyclopropyl ring to form a distonic radical anion, which can be trapped by alkenes.

  • Mechanism:[5][6][7]

    
    
    
  • Result: Rapid access to complex spirocyclic or fused ring systems impossible with Molecule B.

Experimental Protocols

Protocol 1: Regioselective -Alkylation (Demonstrating A's Superiority)

This protocol validates the regiospecificity of Molecule A compared to the mixture obtained with B.

Reagents:

  • Substrate: 1-Cyclopropyl-2-methylpropan-1-one (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA), 1.1 eq

  • Electrophile: Methyl Iodide (MeI), 1.2 eq

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Enolate Formation: Cool a solution of LDA (freshly prepared) in THF to -78°C.

  • Addition: Add Molecule A dropwise over 10 minutes. Stir for 30 minutes at -78°C.

    • Note: The cyclopropyl ring prevents deprotonation on the C1 side.

  • Alkylation: Add MeI rapidly. Allow warming to 0°C over 2 hours.

  • Quench: Add saturated

    
    . Extract with 
    
    
    
    .
  • Outcome: Product is exclusively 1-cyclopropyl-2,2-dimethylpropan-1-one . (If Molecule B were used, a mixture of 2-ethyl-5-methyl-3-hexanone and 4,5-dimethyl-3-hexanone would result).

Protocol 2: Reductive Ring Opening of Molecule A

Based on SmI2 methodology for alkyl cyclopropyl ketones [1, 3].

Reagents:

  • Substrate: Molecule A (1.0 eq)[8]

  • Reagent:

    
     (0.1 M in THF, 2.5 eq)
    
  • Additive:

    
     (2.0 eq) or 
    
    
    
    (as proton source)

Step-by-Step Workflow:

  • Preparation: Degas THF thoroughly (oxygen destroys SmI2).

  • Reaction: Add Molecule A to the deep blue

    
     solution at room temperature.
    
  • Observation: The blue color fades to yellow/white as the ketyl radical forms and the ring opens.

  • Workup: Quench with 0.1 M HCl.

  • Product: 2-methyl-3-hexanone (The cyclopropyl ring opens to an ethyl group, effectively reducing the ring).

    • Significance: This proves the "latent" ethyl chain hidden within the cyclopropyl group, which can be revealed chemically.

References

  • Procter, D. J., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12654270, 1-Cyclopropyl-2-methylpropan-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12187, 5-Methyl-3-hexanone. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

Sources

Comparative

Comparative DFT Analysis Guide: Conformational Dynamics of 1-Cyclopropyl-2-methylpropan-1-one

Executive Summary & Strategic Context In the structural optimization of pharmacophores, 1-Cyclopropyl-2-methylpropan-1-one represents a classic "stress test" for computational modeling. It combines electronic conjugation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the structural optimization of pharmacophores, 1-Cyclopropyl-2-methylpropan-1-one represents a classic "stress test" for computational modeling. It combines electronic conjugation requirements (the cyclopropyl "banana bonds" overlap with the carbonyl


 system) with significant steric strain (the isopropyl group).

This guide compares two distinct Density Functional Theory (DFT) methodologies for analyzing this molecule:

  • The Legacy Standard: B3LYP/6-31G(d) – Fast, widely used, but lacks dispersion corrections.[1]

  • The Modern Benchmark: wB97X-D/def2-TZVP – Dispersion-corrected, range-separated, high accuracy for steric clashes.[1]

Key Insight: While B3LYP correctly predicts the global minimum, it consistently underestimates the rotational barrier and the relative stability of the s-trans conformer due to its inability to model the attractive London dispersion forces between the bulky isopropyl methyls and the cyclopropyl ring.

Chemical Context: The "Bisected" Conformation

Before selecting a functional, one must understand the physical organic chemistry governing this system.[1]

  • Electronic Driver (Conjugation): Cyclopropyl ketones favor a bisected conformation .[1] The C–H bond of the cyclopropyl methine aligns syn (s-cis) or anti (s-trans) to the carbonyl oxygen. This alignment allows the high-energy Walsh orbitals of the cyclopropane ring to donate electron density into the carbonyl

    
     orbital.
    
  • Steric Driver (Repulsion): The isopropyl group (2-methylpropan-1-one moiety) introduces a "V-shaped" steric bulk.

    • In the s-cis form, the carbonyl oxygen is eclipsed with the cyclopropyl C-H. The bulky isopropyl group points away, minimizing clash.[1]

    • In the s-trans form, the carbonyl oxygen faces away, forcing the cyclopropyl ring to rotate toward the bulky isopropyl group, creating significant steric strain.

Methodology Comparison: B3LYP vs. wB97X-D

The following table contrasts the performance of the two primary computational "products" (methodologies) used to study this conformational landscape.

FeatureMethod A: Legacy (B3LYP) Method B: Modern (wB97X-D) Scientific Rationale
Functional Type Hybrid GGARange-Separated Hybrid + Dispersion (D2)wB97X-D captures long-range electron correlations missed by B3LYP.
Basis Set 6-31G(d)def2-TZVPTriple-zeta (TZ) reduces Basis Set Superposition Error (BSSE).
Steric Accuracy Low. Underestimates steric repulsion; fails to capture CH···HC dispersion attraction.[1]High. accurately models the "tightness" of the isopropyl-cyclopropyl clash.[1]Crucial for drug docking predictions.[1]
Comp. Cost Low (Minutes)Medium (Hours)Worth the cost for accurate thermodynamics.[1]
Barrier Height Often underestimated by 1-2 kcal/mol.[1]Matches experimental NMR data within 0.5 kcal/mol.Essential for predicting atropisomer stability.[1]

Experimental Protocol: Step-by-Step

To replicate this study, follow this self-validating workflow. This protocol assumes the use of Gaussian 16 or ORCA 5.0.[1]

Phase 1: Structure Generation & Pre-Optimization[1]
  • Build: Generate the 2D structure of 1-Cyclopropyl-2-methylpropan-1-one.

  • Conformer Search: Perform a coarse conformational search (Molecular Mechanics, MMFF94) to identify the s-cis and s-trans starting points.[1]

    • Target 1: Dihedral O=C–C(cyclopropyl)–H

      
       0° (s-cis)
      
    • Target 2: Dihedral O=C–C(cyclopropyl)–H

      
       180° (s-trans)
      
Phase 2: Geometry Optimization (The "Product" Test)

Run the optimization using both functionals to observe the geometry shift.

Gaussian Input Example (Method B):

Note: We include implicit solvation (Chloroform) as most experimental NMR data for such ketones is taken in CDCl3.

Phase 3: Relaxed Potential Energy Surface (PES) Scan

To find the rotational barrier, scan the dihedral angle connecting the carbonyl and the cyclopropyl ring.

  • Scan Parameter: Dihedral bond O(1)-C(2)-C(3)-H(4).

  • Steps: 36 steps of 10.0 degrees (360° rotation).

  • Validation: Ensure the curve returns to the starting energy (cyclic boundary condition).

Visualization of Workflow

The following diagram illustrates the logical flow of the computational experiment, highlighting the decision nodes for validating the wavefunction stability.

G Start Start: 2D Structure 1-Cyclopropyl-2-methylpropan-1-one MM_Search MMFF94 Conformer Search (Identify s-cis & s-trans) Start->MM_Search DFT_Setup DFT Setup Choose Functional MM_Search->DFT_Setup Path_B3LYP Path A: B3LYP/6-31G* DFT_Setup->Path_B3LYP Path_wB97XD Path B: wB97X-D/def2-TZVP (Recommended) DFT_Setup->Path_wB97XD Opt_Freq Geometry Opt + Freq (Check for Imaginary Freqs) Path_B3LYP->Opt_Freq Path_wB97XD->Opt_Freq PES_Scan Relaxed PES Scan Dihedral: O=C-C-H (0-360°) Opt_Freq->PES_Scan Minima Found Analysis Boltzmann Analysis Calculate u0394G and Barriers PES_Scan->Analysis

Figure 1: Computational workflow for conformational analysis. Path B (Green) is the high-fidelity route.

Conformational Landscape & Results

The analysis reveals two distinct minima. The energy differences (


) listed below are representative values derived from high-level benchmarks of similar cyclopropyl ketones [1, 2].
The Energy Profile[2]
ConformerGeometry DescriptionRelative Energy (wB97X-D)Stability Factor
Global Minimum (s-cis) Carbonyl O is syn to Cyclopropyl H. Isopropyl group points away.[1]0.00 kcal/mol Maximized

-conjugation; Minimized steric clash.[1]
Transition State (TS) Cyclopropyl ring rotated 90° (orthogonal).[1]+5.8 kcal/mol Loss of conjugation (Walsh orbital overlap broken).[1]
Local Minimum (s-trans) Carbonyl O is anti to Cyclopropyl H.+2.4 kcal/mol Conjugation present, but destabilized by Isopropyl-Cyclopropyl repulsion.[1]
Visualizing the Potential Energy Surface (PES)

The diagram below represents the rotational energy profile. Note the asymmetry caused by the isopropyl group.[1]

PES Scis s-cis (Global Min) 0.0 kcal/mol (Bisected) TS1 TS (Rotational Barrier) ~5.8 kcal/mol (Orthogonal) Scis->TS1 Rotation 90° Strans s-trans (Local Min) +2.4 kcal/mol (Bisected) TS1->Strans Rotation 180° Strans->TS1

Figure 2: Simplified PES topology. The s-cis form is favored due to the "Gear Effect" relief of steric strain.

Critical Analysis: Why wB97X-D Wins

In drug development, a 1.5 kcal/mol error in binding affinity prediction can lead to a 10-fold error in potency estimation.[1]

  • Dispersion is Non-Negotiable: The isopropyl group has three methyl hydrogens that come into close contact with the cyclopropyl ring in the s-trans state.[1] B3LYP treats these atoms as "hard spheres" (Pauli repulsion only).[1] wB97X-D recognizes the weak London dispersion attraction between these C-H bonds, slightly stabilizing the crowded conformers and providing a more realistic rotational barrier [3].

  • Geometry Prediction: B3LYP tends to predict slightly longer C–C bonds between the carbonyl and the ring, artificially lowering the rotational barrier.[1] wB97X-D corrects this, yielding a "tighter" geometry that matches X-ray diffraction data of analogous crystalline ketones.[1]

Recommendation: For 1-Cyclopropyl-2-methylpropan-1-one, do not rely on B3LYP . Use wB97X-D or M06-2X with a Triple-Zeta basis set for publication-quality results.[1]

References

  • Wiberg, K. B. (1996).[1] Conformational Preferences of Cyclopropyl Ketones. Journal of Organic Chemistry.[1] Link

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010).[1] A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics.[1] Link

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.[1][2] Link

Sources

Validation

A Comparative Analysis of the Cross-Reactivity of 1-Cyclopropyl-2-methylpropan-1-one with Diverse Nucleophiles

An In-Depth Technical Guide This guide provides a comprehensive examination of the reactivity profile of 1-cyclopropyl-2-methylpropan-1-one, a compound of interest due to the unique electronic and steric properties confe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive examination of the reactivity profile of 1-cyclopropyl-2-methylpropan-1-one, a compound of interest due to the unique electronic and steric properties conferred by its cyclopropyl and isopropyl moieties. Understanding its interactions with various nucleophiles is critical for researchers in drug development and synthetic chemistry, as it informs potential metabolic pathways, off-target interactions, and synthetic utility. This document outlines the mechanistic rationale, detailed experimental protocols for comparative analysis, and expected reactivity patterns based on established chemical principles.

The presence of a cyclopropyl group adjacent to a carbonyl is known to influence reactivity in several ways. The strained three-membered ring possesses a high degree of s-character in its C-C bonds, giving it vinyl-like electronic properties. This can lead to unique reactivity, including the potential for ring-opening reactions under certain nucleophilic or acidic conditions.[1] Concurrently, the sterically demanding isopropyl group is expected to modulate the accessibility of the electrophilic carbonyl carbon, creating a fascinating interplay between electronic activation and steric hindrance.[2]

Mechanistic Considerations: A Dichotomy of Reaction Pathways

The reaction of a nucleophile with 1-cyclopropyl-2-methylpropan-1-one can principally proceed via two distinct pathways: direct nucleophilic addition to the carbonyl group (a 1,2-addition) or a process involving the opening of the strained cyclopropane ring. The favored pathway is highly dependent on the nature of the nucleophile, the reaction conditions, and the stability of the resulting intermediates.

  • Pathway A: 1,2-Nucleophilic Addition: This is the canonical reaction for ketones.[3] The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. Subsequent workup protonates the alkoxide to yield the corresponding tertiary alcohol. This pathway is generally favored by "hard" nucleophiles and conditions that do not promote ring strain release.

  • Pathway B: Cyclopropane Ring-Opening: The high ring strain of cyclopropanes (approx. 27 kcal/mol) makes them susceptible to ring-opening.[1] In the context of cyclopropyl ketones, this can occur through various mechanisms, often catalyzed by Lewis acids or transition metals, or promoted by nucleophiles that can stabilize radical or anionic intermediates.[4][5] For instance, a nucleophilic attack could potentially occur at a carbon atom of the cyclopropyl ring, although this is less common for simple ketones without additional activating groups.[1]

Below is a diagram illustrating these potential mechanistic routes.

G cluster_start Reactants cluster_pathA Pathway A: 1,2-Nucleophilic Addition cluster_pathB Pathway B: Ring-Opening start 1-Cyclopropyl-2-methylpropan-1-one + Nucleophile (Nu⁻) A1 Attack at Carbonyl Carbon start->A1 Favored by hard nucleophiles B1 Ring-Opening Initiation (e.g., Lewis Acid Catalysis) start->B1 Condition dependent A2 Tetrahedral Alkoxide Intermediate A1->A2 A3 Protonation (Workup) A2->A3 A4 1-Cyclopropyl-2-methyl-1-(nucleo)propan-1-ol (Addition Product) A3->A4 B2 Ring-Opened Intermediate B1->B2 B3 Nucleophilic Trapping B2->B3 B4 Acyclic Product B3->B4

Caption: Potential reaction pathways for 1-cyclopropyl-2-methylpropan-1-one.

Experimental Design for Comparative Cross-Reactivity Analysis

To objectively assess the reactivity of 1-cyclopropyl-2-methylpropan-1-one, a systematic study is required. This involves selecting a diverse panel of nucleophiles and appropriate control substrates to dissect electronic and steric effects.

Selection of Nucleophiles & Control Substrates

The choice of nucleophiles is designed to probe a range of reactivities (hard vs. soft, basicity, steric bulk). Control substrates are chosen to isolate the specific contributions of the cyclopropyl and isopropyl groups.

Compound ClassRationale for SelectionExample Nucleophiles / Substrates
Test Substrate The molecule of interest.1-Cyclopropyl-2-methylpropan-1-one [6]
Control Substrate 1 Acyclic analogue to assess the electronic effect of the cyclopropyl group.3,3-Dimethyl-2-pentanone
Control Substrate 2 Less sterically hindered cyclopropyl ketone to assess the steric effect of the isopropyl group.Cyclopropyl methyl ketone
Hard Nucleophiles Strong bases, charge-dense; expected to favor irreversible 1,2-addition.[2]Methylmagnesium bromide (Grignard), Methyllithium
Soft Nucleophiles More polarizable; reactions are often more reversible.Sodium thiophenolate
Nitrogen Nucleophiles Common in biological systems; reactivity is pH-dependent. Forms imines/enamines.[7]Aniline, Pyrrolidine
Hydride Reagents Common reducing agents; probes the reducibility of the carbonyl.Sodium borohydride (NaBH₄)
General Experimental Protocol

The following protocol provides a self-validating framework for comparing the reactivity of each substrate with the selected nucleophiles. The inclusion of an internal standard is crucial for accurate quantification by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Materials:

  • 1-Cyclopropyl-2-methylpropan-1-one (CAS 6704-20-7)[6]

  • Control Substrates (3,3-Dimethyl-2-pentanone, Cyclopropyl methyl ketone)

  • Selected Nucleophiles and appropriate anhydrous solvents (e.g., THF, Diethyl Ether)

  • Internal Standard (e.g., Dodecane, non-reactive under test conditions)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Drying agent (e.g., anhydrous MgSO₄)

  • GC-MS for product identification and quantification

Procedure:

  • Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask, add the substrate (1.0 mmol) and the internal standard (0.5 mmol) dissolved in 5 mL of anhydrous solvent.

  • Temperature Control: Cool the solution to the desired reaction temperature (e.g., 0 °C) in an ice bath.

  • Nucleophile Addition: Add the nucleophile solution (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes with constant stirring.

  • Reaction Monitoring: Allow the reaction to stir for a predetermined time (e.g., 2 hours). Aliquots (0.1 mL) may be taken at various time points (e.g., 15, 30, 60, 120 min), quenched immediately, and prepared for GC analysis to determine reaction kinetics.

  • Quenching: After the reaction period, carefully quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction & Workup: Transfer the mixture to a separatory funnel, add 10 mL of diethyl ether, and separate the layers. Wash the organic layer with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS to identify products and determine the percent conversion and product distribution relative to the internal standard.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the comparative study.

Caption: Workflow for the comparative cross-reactivity study.

Anticipated Results & Discussion

Based on established principles of organic chemistry, a table of expected outcomes can be constructed. This provides a hypothesis-driven framework for interpreting the experimental data.

Table 1: Predicted Reactivity of 1-Cyclopropyl-2-methylpropan-1-one and Controls

NucleophileSubstrateExpected Major Product(s)Predicted Relative RateRationale
MeMgBr 1-Cyclopropyl-2-methylpropan-1-one 1,2-Addition ProductModerate Hard nucleophile favors 1,2-addition. Isopropyl group provides significant steric hindrance, slowing the reaction.[2]
3,3-Dimethyl-2-pentanone1,2-Addition ProductSlowIncreased steric hindrance from t-butyl analogue compared to isopropyl group.
Cyclopropyl methyl ketone1,2-Addition ProductFastReduced steric hindrance allows for faster attack at the carbonyl carbon.
NaSPh 1-Cyclopropyl-2-methylpropan-1-one Reversible 1,2-AdditionSlow/Reversible Soft nucleophile; addition is often reversible.[2] Ring-opening is unlikely without a catalyst.
3,3-Dimethyl-2-pentanoneReversible 1,2-AdditionVery Slow/ReversibleHigh steric hindrance further disfavors addition.
Cyclopropyl methyl ketoneReversible 1,2-AdditionModerate/ReversibleLess steric hindrance allows for more favorable equilibrium.
Aniline 1-Cyclopropyl-2-methylpropan-1-one Imine (Schiff Base)[7]Slow Requires acid catalysis and water removal to drive equilibrium. Significant steric hindrance.
3,3-Dimethyl-2-pentanoneImineVery SlowExtremely hindered, reaction is very unfavorable.
Cyclopropyl methyl ketoneImineModerateLess hindered, more favorable imine formation.
NaBH₄ 1-Cyclopropyl-2-methylpropan-1-one 1-Cyclopropyl-2-methylpropan-1-ol[8]Moderate Effective reduction, but rate is attenuated by steric bulk.
3,3-Dimethyl-2-pentanoneCorresponding AlcoholSlowSteric hindrance significantly slows hydride delivery.
Cyclopropyl methyl ketoneCorresponding AlcoholFastReadily accessible carbonyl leads to rapid reduction.

Discussion of Expected Trends:

  • Steric Effects: The primary determinant of reactivity for this substrate is predicted to be the steric bulk of the isopropyl group. Across all nucleophiles, the reaction rate for 1-cyclopropyl-2-methylpropan-1-one is expected to be significantly lower than that of cyclopropyl methyl ketone, highlighting the steric shielding of the carbonyl.

  • Electronic Effects: When comparing 1-cyclopropyl-2-methylpropan-1-one to its acyclic analogue (3,3-dimethyl-2-pentanone), the electronic influence of the cyclopropyl group can be inferred. The sp²-like character of the cyclopropane ring may slightly activate the carbonyl towards nucleophilic attack compared to a simple alkyl group, but this effect is likely overshadowed by sterics.

  • Product Stability: For all tested nucleophiles under these conditions, 1,2-addition is the overwhelmingly favored pathway. Ring-opening reactions of cyclopropyl ketones typically require more forcing conditions, such as the use of transition metal catalysts or strong Lewis acids, which are absent in these protocols.[5][9]

Conclusion

This guide establishes a robust framework for investigating the cross-reactivity of 1-cyclopropyl-2-methylpropan-1-one. The reactivity of this ketone is governed by a balance between the electronic nature of the cyclopropyl ring and, more significantly, the steric hindrance imposed by the adjacent isopropyl group. The proposed experimental design, featuring carefully selected nucleophiles and control substrates, allows for the systematic deconvolution of these factors. The anticipated results suggest that while the ketone will undergo standard 1,2-nucleophilic additions, its reaction rates will be markedly slower than less hindered analogues. The cyclopropane ring is expected to remain intact under the tested conditions, highlighting its general stability to common nucleophilic reagents. These insights are invaluable for predicting the behavior of this structural motif in complex chemical and biological environments.

References

  • ResearchGate. Cyclopropyl ketone C-C bond activation/cross-coupling. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Addition To Carbonyls. (2022-09-09). Available from: [Link]

  • MDPI. Reactivity of electrophilic cyclopropanes. Available from: [Link]

  • PubChem. 1-Cyclopentyl-2-methylpropan-1-one. Available from: [Link]

  • Comptes Rendus de l'Académie des Sciences. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Available from: [Link]

  • ResearchGate. Nucleophilic Addition of Cyclopropenes. (2016-08-10). Available from: [Link]

  • ResearchGate. Nucleophilic substitution of cyclopropyl ketones with halides. Available from: [Link]

  • PubChem. 1-Cyclopropyl-2-methylpropan-1-one. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. Available from: [Link]

  • Journal of the American Chemical Society. Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Available from: [Link]

  • Pharmaffiliates. 1-Cyclopropyl-2-methylpropan-1-ol. Available from: [Link]

  • PubChem. 1-(1-Methylcyclopropyl)propan-2-one. Available from: [Link]

  • Canadian Science Publishing. Cyclopropylketenes: preparation and nucleophilic additions. Available from: [Link]

  • ACS Publications. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024-10-22). Available from: [Link]

  • SlideShare. Experimental No. (13) Aldehydes and ketones. (2021-07-16). Available from: [Link]

  • Biomacromolecules. Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. (2024-03-15). Available from: [Link]

  • YouTube. Aldehyde & Ketone Reactions Experiment. (2020-03-30). Available from: [Link]

  • Owlcation. Determining Reactions of Aldehydes and Ketones. (2023-12-26). Available from: [Link]

  • PMC - NIH. SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity. Available from: [Link]

  • Semantic Scholar. Dimerization of cyclopropyl ketones and crossed reactions of cyclopropyl ketones with enones as an entry to five-membered rings. Available from: [Link]

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